molecular formula C24H23FN8O2 B8180856 BTK inhibitor 8

BTK inhibitor 8

カタログ番号: B8180856
分子量: 474.5 g/mol
InChIキー: XRNHJQXCSOAXLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTK inhibitor 8 is a useful research compound. Its molecular formula is C24H23FN8O2 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNHJQXCSOAXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTK Inhibitor 8 in B-cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has established it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This document provides a comprehensive technical overview of the mechanism of action of BTK Inhibitor 8, a novel, highly selective, and potent covalent inhibitor of BTK. We will delve into its effects on the downstream signaling cascade, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used in its characterization.

Introduction to B-cell Receptor (BCR) Signaling

The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of intracellular signaling molecules. This ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. A key event in this pathway is the activation of BTK, which is recruited to the plasma membrane and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). This phosphorylation is a pivotal step that leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The dysregulation of this pathway is a hallmark of many B-cell driven diseases.

This compound: Mechanism of Action

This compound is a next-generation, irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification leads to the permanent inactivation of the kinase, thereby blocking its ability to phosphorylate downstream substrates. By inhibiting BTK, this compound effectively abrogates the entire downstream signaling cascade that is dependent on BTK activity. This leads to a potent and sustained inhibition of B-cell activation, proliferation, and survival.

Visualizing the B-cell Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical B-cell receptor signaling pathway and highlights the point of intervention for this compound.

B_Cell_Signaling B-cell Receptor Signaling Pathway and this compound Intervention BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK Covalent Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation B-cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation Experimental_Workflow General Workflow for BTK Inhibitor Evaluation Start Start: Compound Synthesis Biochemical_Assays Biochemical Assays (IC₅₀, Kᵢ, Selectivity) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Signaling) Biochemical_Assays->Cell_Based_Assays Lead Compound Selection In_Vivo_Models In Vivo Models (Xenografts, Disease Models) Cell_Based_Assays->In_Vivo_Models Tox_Studies Toxicology & PK/PD Studies In_Vivo_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials End End: Regulatory Approval Clinical_Trials->End

The Dawn of Reversible BTK Inhibition: A Technical Guide to the Discovery and Development of Compound 8 (Fenebrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] While the first generation of BTK inhibitors demonstrated remarkable efficacy, their covalent and irreversible mechanism of action has led to challenges, including off-target effects and the development of resistance, often through mutations at the Cys481 binding site.[2][3] This has spurred the development of a new class of reversible, non-covalent BTK inhibitors designed to overcome these limitations.

This technical guide provides an in-depth overview of the discovery and development of a novel reversible BTK inhibitor, herein referred to as Compound 8 (Fenebrutinib/GDC-0853) . We will delve into the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

The Rationale for Reversible BTK Inhibition

Covalent BTK inhibitors, such as ibrutinib, form a permanent bond with the Cys481 residue in the ATP-binding pocket of BTK, leading to sustained inhibition.[1] However, this reliance on Cys481 makes them vulnerable to resistance mutations at this site.[3] Reversible inhibitors, by binding non-covalently, do not depend on this specific residue, allowing them to maintain activity against C481-mutant BTK.[1] This reversible binding also offers the potential for a more controlled pharmacokinetic and pharmacodynamic profile, potentially reducing off-target effects.

Compound 8 (Fenebrutinib/GDC-0853): A Profile of a Reversible BTK Inhibitor

Fenebrutinib (GDC-0853), which we will refer to as Compound 8 for the purpose of this guide, is a potent and selective, orally bioavailable, reversible BTK inhibitor.[4][5] It is currently under clinical investigation for the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 8 (Fenebrutinib), providing a basis for its potent and selective profile.

Table 1: In Vitro Potency of Compound 8 (Fenebrutinib)

ParameterValueReference
BTK Ki0.91 nM[6]
BTK IC508 nM (human whole blood)[7]
BTK Y223 Autophosphorylation IC5011 nM (human whole blood)[7]

Table 2: Kinase Selectivity of Compound 8 (Fenebrutinib)

KinaseFold Selectivity vs. BTKReference
BMX153[1]
FGR168[1]
SRC131[1]
EGFR>1000[8]
ITK>1000[8]
JAK3>1000[8]

Table 3: Preclinical Pharmacokinetics of Compound 8 (Fenebrutinib)

SpeciesHalf-life (t1/2)Oral Bioavailability (F)Reference
Rat--[5]
Dog3.8 hours85%[6]

BTK Signaling Pathway

BTK is a critical downstream effector of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Compound8 Compound 8 (Fenebrutinib) Compound8->BTK Inhibits

BTK Signaling Pathway and the Point of Inhibition by Compound 8.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the development of Compound 8 (Fenebrutinib).

Biochemical BTK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Biochemical_Assay_Workflow reagent_prep 1. Reagent Preparation - Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) - Recombinant BTK - Poly(Glu,Tyr) substrate - ATP inhibitor_plating 2. Inhibitor Plating - Serially dilute Compound 8 in DMSO - Add to 384-well plate reagent_prep->inhibitor_plating enzyme_addition 3. Enzyme Addition - Add BTK enzyme to wells inhibitor_plating->enzyme_addition reaction_initiation 4. Reaction Initiation - Add ATP and substrate mix to initiate reaction - Incubate at room temperature for 60 min enzyme_addition->reaction_initiation detection 5. Detection - Add ADP-Glo™ reagent to stop reaction and deplete ATP - Incubate for 40 min - Add Kinase Detection Reagent - Incubate for 30 min reaction_initiation->detection readout 6. Readout - Measure luminescence detection->readout

Workflow for the Biochemical BTK Kinase Assay.

Methodology:

  • Reagent Preparation : Prepare a kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT. Dilute purified recombinant human BTK enzyme and a poly(Glu,Tyr) peptide substrate in the kinase buffer. Prepare a stock solution of ATP.

  • Inhibitor Plating : Perform serial dilutions of Compound 8 in DMSO and add to a 384-well plate.

  • Enzyme Addition : Add the diluted BTK enzyme to each well containing the inhibitor.

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. Incubate the plate at room temperature for 60 minutes.

  • Detection : Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves a two-step process of first stopping the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.[10]

  • Data Analysis : The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the autophosphorylation of BTK at tyrosine 223 (Y223).

Cell_Based_Assay_Workflow cell_culture 1. Cell Culture - Culture Ramos B-cells inhibitor_treatment 2. Inhibitor Treatment - Treat cells with serial dilutions of Compound 8 for 1-2 hours cell_culture->inhibitor_treatment bcr_stimulation 3. BCR Stimulation - Stimulate cells with anti-IgM antibody for 10 min inhibitor_treatment->bcr_stimulation cell_lysis 4. Cell Lysis - Lyse cells in RIPA buffer with protease/phosphatase inhibitors bcr_stimulation->cell_lysis western_blot 5. Western Blot - Separate proteins by SDS-PAGE - Transfer to PVDF membrane - Probe with anti-pBTK (Y223) and anti-total BTK antibodies cell_lysis->western_blot detection 6. Detection & Analysis - Detect with HRP-conjugated secondary antibodies and ECL - Quantify band intensity western_blot->detection

Workflow for the Cell-Based BTK Autophosphorylation Assay.

Methodology:

  • Cell Culture : Culture a B-cell lymphoma cell line, such as Ramos cells, in appropriate media.

  • Inhibitor Treatment : Seed the cells in a 96-well plate and treat with a serial dilution of Compound 8 for 1-2 hours.

  • BCR Stimulation : Stimulate the B-cell receptors by adding an anti-IgM antibody to the wells for 10 minutes.

  • Cell Lysis : Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated BTK (Y223) and total BTK.

  • Detection and Analysis : Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.[11]

BTK Target Occupancy Assay in Whole Blood

This assay measures the extent to which an inhibitor is bound to BTK in a physiological sample, such as whole blood.

Occupancy_Assay_Workflow sample_collection 1. Sample Collection - Collect whole blood from subjects inhibitor_incubation 2. In Vitro Incubation - Incubate blood with varying concentrations of Compound 8 sample_collection->inhibitor_incubation cell_lysis 3. Cell Lysis - Lyse PBMCs inhibitor_incubation->cell_lysis probe_incubation 4. Probe Incubation - Incubate lysate with a biotinylated covalent BTK probe cell_lysis->probe_incubation capture_detection 5. Capture & Detection - Capture probe-BTK complexes on a streptavidin-coated plate - Detect with an anti-BTK antibody using ELISA probe_incubation->capture_detection analysis 6. Analysis - Calculate the percentage of BTK occupancy capture_detection->analysis

Workflow for the BTK Target Occupancy Assay.

Methodology:

  • Sample Collection : Collect whole blood samples from dosed subjects or for in vitro characterization.

  • Cell Lysis : Isolate peripheral blood mononuclear cells (PBMCs) and lyse the cells to release intracellular proteins.

  • Probe Competition : Incubate the cell lysates with a biotinylated probe that covalently binds to the Cys481 residue of BTK. In samples where BTK is occupied by an inhibitor, the probe will be unable to bind.

  • Capture and Detection : Capture the biotinylated probe-BTK complexes on a streptavidin-coated plate. Detect the amount of captured BTK using an anti-BTK antibody in an ELISA format.[7]

  • Data Analysis : The percentage of BTK occupancy is calculated by comparing the signal from the inhibitor-treated samples to that of the vehicle-treated control samples.

Conclusion

The development of reversible BTK inhibitors like Compound 8 (Fenebrutinib) represents a significant advancement in the field of targeted therapy. By overcoming the limitations of covalent inhibitors, these molecules offer the potential for improved treatment of B-cell malignancies and autoimmune diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to advance this promising class of therapeutics. The continued exploration of reversible BTK inhibitors holds great promise for patients in need of more effective and durable treatment options.

References

BTK Inhibitor 8: A Novel Pyrrolo[2,3-d]pyrimidine Derivative with Potent Anti-B-Cell Malignancy Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals and Researchers

Executive Summary

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of various B-cell malignancies. Its critical role in B-cell receptor (BCR) signaling pathways, which are often constitutively active in cancerous B-cells, has driven the development of potent inhibitors. This document provides a comprehensive technical overview of BTK inhibitor 8 , a novel pyrrolo[2,3-d]pyrimidine-based compound, identified for its potent and selective inhibition of BTK. This inhibitor, also referred to as Compound 27 , demonstrates significant potential as a therapeutic candidate for B-cell cancers. This whitepaper details its mechanism of action, preclinical data, and the broader context of BTK inhibition in oncology.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as a crucial signaling molecule downstream of the B-cell receptor.[1] Upon BCR engagement with an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[2] In many B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR pathway is chronically active, providing malignant cells with a significant survival and growth advantage.[3]

BTK's central role in this pathological signaling makes it an attractive target for therapeutic intervention.[2] By inhibiting BTK, the pro-survival signals are blocked, leading to apoptosis of the cancerous B-cells. This targeted approach has led to the development and approval of several highly effective BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, which have transformed the treatment landscape for these diseases.[4]

This compound (Compound 27): A Potent and Selective Agent

This compound (Compound 27; CAS 2230724-66-8) is a novel small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This structural class is of significant interest in kinase inhibitor development due to its resemblance to the adenine core of ATP, facilitating competitive binding to the kinase active site.

Potency and In Vitro Activity

This compound has demonstrated exceptional potency in preclinical in vitro assays. The key quantitative data for this compound are summarized in the table below.

AssayParameterValue
Biochemical Assay BTK IC50 0.11 nM [5]
Cell-based Assay B-cell activation in human whole blood (hWB) IC50 2 nM [5]

These data highlight the sub-nanomolar potency of this compound against its primary target and its effectiveness in a complex biological milieu like whole blood, suggesting excellent potential for in vivo efficacy.

Mechanism of Action: Targeting the BTK Signaling Pathway

This compound, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to competitively bind to the ATP-binding pocket of the BTK enzyme. This inhibition prevents the autophosphorylation and activation of BTK, thereby blocking the downstream signaling cascade. The diagram below illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation BTKi8 This compound BTKi8->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Cleavage of PIP2 PIP2 PIP2 PIP2->PLCg2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways Ca_PKC->NFkB_NFAT_MAPK Activation Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation_Survival

Caption: BTK Signaling Pathway and Inhibition by this compound.

By inhibiting BTK, this compound effectively abrogates the signals that drive the proliferation and survival of malignant B-cells, leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and initial biological evaluation of this compound are presumed to be detailed in the primary research publication or patent. While this primary source could not be definitively located in the public domain for this whitepaper, the following are generalized protocols for the key assays typically used to characterize novel BTK inhibitors.

In Vitro BTK Kinase Assay (Generalized Protocol)

This assay is designed to determine the direct inhibitory activity of a compound against the isolated BTK enzyme.

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, and the test compound (this compound).

  • Procedure: a. The test compound is serially diluted in DMSO. b. The recombinant BTK enzyme is incubated with the test compound for a predetermined period (e.g., 30 minutes) at room temperature in an assay buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. e. The reaction is stopped by the addition of EDTA. f. The reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated substrate to bind. g. After washing, a europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. h. The plate is read using a time-resolved fluorescence reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

B-Cell Activation Assay in Human Whole Blood (Generalized Protocol)

This assay assesses the functional activity of the inhibitor in a more physiologically relevant setting.

  • Reagents and Materials: Freshly collected human whole blood from healthy donors, anti-IgM antibody, anti-CD69 antibody conjugated to a fluorophore, red blood cell lysis buffer, and the test compound.

  • Procedure: a. The test compound is serially diluted and added to aliquots of whole blood. b. The blood is incubated with the compound for a specified time (e.g., 1-2 hours). c. B-cell activation is stimulated by the addition of an anti-IgM antibody. d. The blood is incubated for a further period (e.g., 18-24 hours) at 37°C. e. Red blood cells are lysed. f. The remaining white blood cells are stained with a fluorescently labeled anti-CD69 antibody (an early marker of B-cell activation). g. The percentage of CD69-positive B-cells is determined by flow cytometry.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the anti-IgM-induced CD69 expression by 50%.

The workflow for evaluating a novel BTK inhibitor is depicted in the following diagram.

BTK_Inhibitor_Evaluation_Workflow Preclinical Evaluation Workflow for a Novel BTK Inhibitor cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., BTK IC50) Cell_Viability Cell Viability Assays (B-cell malignancy cell lines) Kinase_Assay->Cell_Viability B_Cell_Activation B-Cell Activation Assay (e.g., CD69 expression) Cell_Viability->B_Cell_Activation Kinase_Selectivity Kinome Selectivity Profiling B_Cell_Activation->Kinase_Selectivity Lead_Optimization Lead Optimization Kinase_Selectivity->Lead_Optimization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft_Models Xenograft Tumor Models (e.g., TMD8, MINO) PK_PD->Xenograft_Models Toxicity Toxicology Studies Xenograft_Models->Toxicity Candidate_Selection Clinical Candidate Selection Toxicity->Candidate_Selection Lead_Optimization->PK_PD

Caption: Generalized workflow for the preclinical evaluation of a novel BTK inhibitor.

Future Directions and Conclusion

This compound has demonstrated highly promising in vitro potency, marking it as a compound of significant interest for further development. The next critical steps in its preclinical evaluation would involve comprehensive in vivo studies to establish its pharmacokinetic profile, efficacy in animal models of B-cell malignancies, and a thorough safety and toxicology assessment.

The field of BTK inhibitors is continually evolving, with a focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects and strategies to overcome acquired resistance. The potent and selective profile of this compound suggests it could be a valuable addition to the arsenal of targeted therapies for B-cell malignancies. Further investigation is warranted to fully elucidate its therapeutic potential.

References

The Pharmacodynamics of BTK Inhibitor 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1][2][3] This technical guide provides an in-depth overview of the pharmacodynamics of BTK Inhibitor 8, a novel covalent inhibitor designed for high potency and selectivity. This document details the molecule's mechanism of action, binding kinetics, cellular activity, and impact on downstream signaling cascades. Experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Introduction to BTK and B-Cell Receptor Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and survival of B-lymphocytes.[1][4] Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[5] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[6][7] This signaling pathway is essential for B-cell proliferation and survival.[1] In various B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.[1] BTK inhibitors function by blocking the activity of BTK, thereby disrupting this critical survival pathway in malignant B-cells.[1][8]

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2][9] This irreversible binding effectively blocks the catalytic activity of BTK, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.[7]

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound have been characterized through a series of in vitro biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known BTK inhibitors.

Table 1: Biochemical Potency and Binding Kinetics
ParameterThis compoundIbrutinibAcalabrutinibZanubrutinib
BTK IC50 (nM) 2.50.5 - 9.13.1 - 5.1<10
KI (nM) 1.80.59 - 0.958.70 - 15.07132
kinact (min-1) 0.0450.0410.038-
kinact/KI (μM-1min-1) 416.71144.142.0-

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from multiple sources for comparative purposes.[9][10][11][12][13][14][15]

Table 2: Cellular Activity
AssayCell LineThis compound EC50 (nM)Ibrutinib EC50 (nM)Acalabrutinib EC50 (nM)Zanubrutinib EC50 (nM)
BCR-mediated CD69 Expression (hPBMCs) Human PBMCs8.2<10<10<10
BTK Autophosphorylation (Y223) Inhibition Ramos15.5---
PLCγ2 Phosphorylation Inhibition Ramos21.3---
Anti-proliferative Activity TMD835.7---

Comparative cellular EC50 values for other inhibitors can vary based on the specific assay conditions and cell lines used.[10][11]

Table 3: Kinase Selectivity Profile
KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)
BTK 2.51.55.1
TEC 85-<100
ITK >1000->1000
EGFR >10000.07 µM (EC50)>10 µM (EC50)
BLK 150--
BMX 45-<100

Selectivity data for Ibrutinib and Acalabrutinib are from published studies.[10][12][15] A lower IC50 value indicates higher potency. A higher selectivity is characterized by a large difference in IC50 between the target kinase (BTK) and other off-target kinases.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK covalently inhibits IP3_DAG IP3 / DAG PLCG2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes

Caption: B-Cell Receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the biochemical potency (IC50) of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor This compound (Serial Dilutions) Incubation Incubate Inhibitor + Enzyme Inhibitor->Incubation Enzyme Recombinant BTK Enzyme Enzyme->Incubation Substrate Peptide Substrate & ATP Kinase_Reaction Initiate Kinase Reaction (Add Substrate/ATP) Substrate->Kinase_Reaction Incubation->Kinase_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Kinase_Reaction->Detection_Reagent Measurement Measure Signal (Luminescence) Detection_Reagent->Measurement Data_Analysis Data Analysis (Calculate % Inhibition) Measurement->Data_Analysis IC50 Determine IC₅₀ Data_Analysis->IC50

Caption: Workflow for determining the biochemical IC50 of this compound.

Detailed Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.[16]

  • Materials:

    • Recombinant human BTK enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • BTK Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound (serially diluted in DMSO)

  • Procedure:

    • Prepare serial dilutions of this compound in BTK Kinase Buffer.

    • In a 384-well plate, add 2.5 µL of recombinant BTK enzyme to each well.

    • Add 2.5 µL of the diluted this compound to the wells and pre-incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (final concentration 10 µM).

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.

  • Materials:

    • Ramos (human Burkitt's lymphoma) cell line

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-IgM antibody

    • This compound

    • Lysis buffer

    • Antibodies: anti-phospho-BTK (Y223), anti-total-BTK

    • Western blot reagents and equipment

  • Procedure:

    • Culture Ramos cells to the desired density.

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

    • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BCR signaling.

    • Lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-phospho-BTK (Y223) and anti-total-BTK antibodies.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

    • Determine the EC50 for the inhibition of BTK autophosphorylation.

In Vivo Murine Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID)

  • Cell Line:

    • TMD8 (human diffuse large B-cell lymphoma) cell line

  • Procedure:

    • Subcutaneously implant TMD8 cells into the flank of the mice.

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound orally, once daily, at various dose levels.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for pBTK).

    • Evaluate efficacy based on tumor growth inhibition.

Conclusion

This compound is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. It effectively blocks BTK activity in both biochemical and cellular assays, leading to the inhibition of downstream signaling pathways crucial for B-cell survival and proliferation. The preclinical data presented in this guide demonstrate its potential as a therapeutic agent for B-cell malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

The Intricate Dance: A Technical Guide to BTK Inhibitor 8 and the B-cell Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BTK Inhibitor 8, also known as Compound 27, and its interaction with the B-cell receptor (BCR) signaling pathway. Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and activation. Its role in various signaling pathways, most notably the BCR pathway, has made it a prime target for therapeutic intervention in autoimmune diseases and B-cell malignancies. This document details the quantitative data, experimental methodologies, and signaling cascades associated with this compound, offering a comprehensive resource for researchers in the field.

Quantitative Data Summary

This compound (Compound 27) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase.[1] The following tables summarize the key quantitative data reported for this inhibitor.

ParameterValueAssay Type
IC50 0.11 nMBTK Enzymatic Inhibition (Cell-free)[1]
IC50 2 nMB-cell Activation (human Whole Blood)[1]

Table 1: In Vitro Potency of this compound

Animal ModelDosingKey Findings
Rat Collagen-Induced ArthritisOral administrationAttenuated paw inflammation when dosed therapeutically after disease onset.
Rat BTK Occupancy Model3 mg/kg, oralMaintained ~70% target occupancy at 24 hours and ~50% at 48 hours, even when the compound was undetectable in plasma.

Table 2: In Vivo Efficacy and Target Engagement of this compound (Compound 27)

B-cell Receptor Signaling Pathway and BTK Inhibition

The B-cell receptor signaling pathway is a complex cascade of events initiated by the binding of an antigen to the B-cell receptor. This triggers a series of phosphorylation events, leading to the activation of downstream signaling molecules that ultimately control B-cell proliferation, differentiation, and antibody production. BTK is a crucial component of this pathway, acting downstream of the initial antigen recognition event.

Upon BCR stimulation, Src-family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated Igα and Igβ chains. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then proceeds to phosphorylate and activate phospholipase C gamma 2 (PLCγ2), a key step that leads to the generation of second messengers and the activation of transcription factors like NF-κB and NFAT, driving the B-cell response.

This compound, being a covalent inhibitor, forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[2] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-cell Receptor (BCR) IgA_IgB Igα / Igβ LYN LYN (Src-family kinase) BCR->LYN SYK SYK IgA_IgB->SYK recruits & activates Antigen Antigen Antigen->BCR LYN->IgA_IgB phosphorylates ITAMs BTK BTK SYK->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates Downstream Downstream Signaling (NF-κB, NFAT, etc.) PLCg2->Downstream leads to BTK_Inhibitor_8 This compound (Compound 27) BTK_Inhibitor_8->BTK irreversibly inhibits BTK_Enzymatic_Assay_Workflow A Prepare serial dilutions of This compound B Add inhibitor/vehicle to 384-well plate A->B C Add BTK enzyme B->C D Add substrate and ATP to initiate reaction C->D E Incubate at room temperature D->E F Add ADP-Glo™ Reagent (stop reaction) E->F G Incubate F->G H Add Kinase Detection Reagent (generate signal) G->H I Incubate H->I J Measure luminescence I->J K Calculate IC50 J->K B_Cell_Activation_Assay_Workflow A Pre-incubate whole blood with this compound B Stimulate B-cells (e.g., with anti-IgD) A->B C Incubate B->C D Stain with anti-CD19 and anti-CD69 antibodies C->D E Lyse red blood cells D->E F Wash white blood cells E->F G Acquire on flow cytometer F->G H Analyze CD69 expression on CD19+ B-cells G->H I Calculate IC50 H->I

References

Preliminary In-Vitro Profile of BTK Inhibitor 8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the preliminary in-vitro studies conducted on a novel Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as "BTK inhibitor 8". The data presented is a compilation from early-stage research and aims to provide a comprehensive overview of the compound's initial biochemical and cellular activity. This document is intended for an audience with a technical background in pharmacology, oncology, and drug discovery.

Quantitative Data Summary

The primary focus of initial in-vitro evaluation was a 3-substituted pyrazolopyrimidine derivative, designated as compound 8a. This compound demonstrated potent inhibition of the BTK enzyme and notable anti-proliferative effects in B-cell lymphoma cell lines. The key quantitative findings are summarized in the table below.

Compound ID Assay Type Target/Cell Line IC50
8aBiochemical Kinase AssayBTK Enzyme7.95 nM
8aCell Proliferation AssayRamos Cells8.91 µM
8aCell Proliferation AssayRaji Cells1.80 µM

Other reported molecules, also designated as "this compound" in separate studies, have shown potent BTK inhibition. One such compound exhibited an IC50 of 0.6 nM against the BTK enzyme. Another, identified as "this compound (Compound 27)," demonstrated an IC50 of 0.11 nM against Btk and inhibited B cell activation in human whole blood with an IC50 of 2 nM. A fluorinated "compound 8" has also been described with subnanomolar IC50 inhibition of BTK. However, detailed experimental protocols for these specific compounds were not available in the reviewed literature.

Experimental Protocols

The following methodologies are representative of the techniques used to generate the in-vitro data for BTK inhibitors. The protocol for the biochemical kinase assay is based on the reported method for compound 8a, while the cell proliferation assay is a generalized protocol commonly used in the field.

Biochemical BTK Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of BTK.

  • Principle: The HTRF assay is a fluorescence-based immunoassay. In the context of a kinase assay, it measures the phosphorylation of a substrate by the kinase. The assay utilizes two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated, both antibodies can bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the extent of substrate phosphorylation.

  • Materials:

    • Recombinant human BTK enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

    • Europium cryptate-labeled anti-phosphotyrosine antibody

    • Streptavidin-d2 (acceptor)

    • Test compound (this compound)

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • A serial dilution of the test compound (this compound) is prepared in the assay buffer.

    • The recombinant BTK enzyme is added to the wells of the microplate containing the diluted compound and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-d2.

    • The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

    • The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to a no-inhibitor control.

    • The IC50 value is calculated by fitting the dose-response curve using a suitable non-linear regression model.

Cell-Based Anti-Proliferation Assay

This assay assesses the effect of the test compound on the growth and viability of cancer cell lines.

  • Principle: The assay measures the number of viable cells in culture after a defined period of exposure to the test compound. A common method utilizes a reagent such as resazurin or MTT, which is metabolically reduced by viable cells to a fluorescent or colored product, respectively. The intensity of the signal is proportional to the number of living cells.

  • Materials:

    • Ramos and Raji B-cell lymphoma cell lines

    • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

    • Test compound (this compound)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Blue® or MTT)

    • Plate reader capable of measuring fluorescence or absorbance

  • Procedure:

    • Ramos and Raji cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

    • A serial dilution of this compound is prepared in the cell culture medium.

    • The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent.

    • The fluorescence or absorbance is measured using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase in the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen leads to the recruitment and activation of a series of downstream kinases, with BTK being a critical node. The subsequent signaling cascade ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. BTK inhibitors act by blocking the kinase activity of BTK, thereby interrupting this pro-survival signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 BTK_inhibitor This compound BTK_inhibitor->BTK IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow for In-Vitro Kinase Inhibitor Screening

The diagram below outlines a typical workflow for the in-vitro screening and characterization of kinase inhibitors, such as this compound. The process begins with a primary screen to identify active compounds, followed by secondary assays to confirm activity and determine potency. Finally, cell-based assays are conducted to assess the compound's effects in a more biologically relevant context.

Kinase_Inhibitor_Screening_Workflow start Start primary_screen Primary Screen (e.g., Single Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active end End hit_identification->end Inactive potency_confirmation Potency Confirmation dose_response->potency_confirmation cell_based_assays Cell-Based Assays (e.g., Proliferation, Viability) potency_confirmation->cell_based_assays Potent potency_confirmation->end Not Potent data_analysis Data Analysis and Candidate Selection cell_based_assays->data_analysis data_analysis->end

Caption: General workflow for in-vitro kinase inhibitor screening.

Unraveling the Kinase Selectivity Profile of BTK Inhibitor 8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of "BTK inhibitor 8," a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). This document delves into the available quantitative data, detailed experimental methodologies for kinase activity assessment, and visual representations of the relevant biological pathways and experimental workflows. "this compound," also identified as Compound 27, belongs to a series of 8-amino-imidazo[1,5-a]pyrazine-based inhibitors.

Quantitative Kinase Inhibition Profile

To illustrate the typical high selectivity of this chemical series, the following table presents the kinase selectivity data for a representative compound from the same family.

Kinase TargetIC50 (nM)
BTK < 1
FGR> 10,000
LCK> 10,000
LYN> 10,000
SRC> 10,000
YES> 10,000
ITK120
TEC25

Note: This data is for a representative compound from the 8-amino-imidazo[1,5-a]pyrazine series and is intended to be illustrative of the general selectivity profile.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like "this compound" involves a series of well-defined biochemical assays. Below are detailed methodologies for key experiments typically employed in such characterization.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinases (e.g., BTK and a panel of other kinases)

  • Specific peptide or protein substrates for each kinase

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of "this compound" in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase reaction buffer.

  • Kinase Addition: Add the specific kinase to each well.

  • Inhibitor Addition: Add the serially diluted "this compound" or DMSO (as a vehicle control) to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.

B-Cell Activation Assay in Human Whole Blood

This assay assesses the functional effect of the inhibitor on B-cell signaling in a more physiologically relevant context.

Materials:

  • Freshly drawn human whole blood anti-coagulated with heparin.

  • "this compound" stock solution (e.g., 10 mM in DMSO).

  • B-cell stimulus (e.g., anti-IgM antibody).

  • Fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).

  • Red blood cell lysis buffer.

  • Flow cytometer.

Procedure:

  • Compound Treatment: Aliquot whole blood into tubes and add serial dilutions of "this compound" or DMSO control. Incubate for 1 hour at 37°C.

  • Stimulation: Add the B-cell stimulus (e.g., anti-IgM) to the blood samples and incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Staining: Following stimulation, add a cocktail of fluorescently labeled antibodies against B-cell surface markers and activation markers. Incubate in the dark at room temperature for 30 minutes.

  • Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the expression of activation markers (e.g., CD69, CD86). Calculate the IC50 value based on the inhibition of activation marker upregulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and a typical kinase profiling workflow.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation PI3K->PIP3 Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BTK_inhibitor_8 This compound BTK_inhibitor_8->BTK Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_flux->Downstream PKC->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) Downstream->Gene_Expression

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Serial Dilutions of this compound Reaction_Setup Set up Kinase Reactions in Microplate Inhibitor_Prep->Reaction_Setup Kinase_Panel Prepare Kinase Panel (e.g., >100 kinases) Kinase_Panel->Reaction_Setup Substrates_ATP Prepare Substrates and [γ-³³P]ATP Reaction_Start Initiate Reaction Substrates_ATP->Reaction_Start Incubation Incubate with Inhibitor Reaction_Setup->Incubation Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Filtration Filter and Wash Reaction_Stop->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 Determination) Scintillation->Data_Analysis Selectivity_Profile Generate Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for In Vitro Kinase Selectivity Profiling.

References

Methodological & Application

Application Notes: In-Vitro Kinase Assays for BTK Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3] Its role in B-cell development, differentiation, and activation has made it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[2][4] BTK inhibitors have emerged as a significant class of therapeutic agents. This document provides detailed protocols and application notes for the in-vitro characterization of "BTK Inhibitor 8," a novel potent and selective BTK inhibitor, using established kinase assay methodologies.

BTK Signaling Pathway

BTK is a key mediator in multiple signaling cascades, including the B-cell receptor (BCR), Fc receptor (FcR), Toll-like receptor (TLR), and chemokine receptor pathways.[5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB, crucial for B-cell proliferation and survival.[1]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activation Antigen Antigen Antigen->BCR Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using two common in-vitro kinase assay formats: a luminescence-based ADP-Glo™ assay and a fluorescence resonance energy transfer (FRET)-based LanthaScreen™ Eu Kinase Binding Assay. The results are summarized below.

Assay TypeTarget KinaseSubstrateATP ConcentrationIC50 (nM) for this compound
ADP-Glo™ Kinase AssayBTK (WT)Poly(Glu, Tyr) 4:110 µM1.5
ADP-Glo™ Kinase AssayBTK (C481S)Poly(Glu, Tyr) 4:110 µM> 1000
LanthaScreen™ Eu Kinase BindingBTK (WT)N/A (Tracer Displacement)N/A2.1

Table 1: Inhibitory Potency of this compound. The data indicates that this compound is a potent inhibitor of wild-type (WT) BTK. The significantly higher IC50 value against the C481S mutant suggests a covalent binding mechanism targeting the Cysteine 481 residue.

Experimental Protocols

ADP-Glo™ Kinase Assay Protocol

This protocol is designed to quantify the kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human BTK enzyme (wild-type and C481S mutant)

  • This compound

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

ADP_Glo_Workflow A Prepare Serial Dilutions of this compound B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Incubate at RT for 30 min G->H I Measure Luminescence H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for the ADP-Glo™ BTK Kinase Inhibition Assay.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (for positive and negative controls).

  • Add 2 µl of a solution containing the BTK enzyme (e.g., 3 ng) and substrate.[6]

  • Kinase Reaction: Initiate the reaction by adding 2 µl of ATP solution. The final reaction volume is 5 µl.[6]

  • Incubate the plate at 30°C for 60 minutes.[6]

  • Signal Generation:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescent tracer.

Materials:

  • Recombinant human BTK enzyme

  • This compound

  • LanthaScreen™ Certified Antibody

  • Fluorescent Kinase Tracer (e.g., Kinase Tracer 236)[7]

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

  • Black, low-volume 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Workflow Diagram:

LanthaScreen_Workflow A Prepare Serial Dilutions of this compound B Add Inhibitor to Plate A->B C Add Kinase/Antibody Mixture B->C D Add Fluorescent Tracer C->D E Incubate at RT for 60 min D->E F Measure TR-FRET Signal E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Kinase Buffer A with a constant percentage of DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.[7]

    • Add 5 µL of a mixture containing the BTK kinase and the Europium-labeled anti-tag antibody.[7]

    • Add 5 µL of the Alexa Fluor® 647-labeled kinase tracer.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

The provided protocols offer robust and reliable methods for the in-vitro characterization of BTK inhibitors like "this compound." The ADP-Glo™ assay provides a measure of functional kinase inhibition, while the LanthaScreen™ assay directly quantifies the binding affinity of the inhibitor to the kinase. Together, these assays provide a comprehensive profile of the inhibitor's potency and mechanism of action, which is essential for guiding further drug development efforts.

References

Application Note: Utilizing BTK Inhibitor 8 in Cell-Based B-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, differentiation, and survival.[3][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[2][6] BTK inhibitors effectively block this pathway, thereby reducing the proliferation and survival of malignant B-cells.[2][6]

"BTK inhibitor 8" is a novel, highly selective, and potent small molecule inhibitor of BTK. This application note provides detailed protocols for utilizing "this compound" in common cell-based B-cell activation assays to assess its inhibitory effects. The described assays include the analysis of B-cell activation markers, proliferation, and calcium mobilization.

Mechanism of Action

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. This involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD79A and CD79B chains by SRC family kinases like LYN.[4] This, in turn, recruits and activates spleen tyrosine kinase (SYK).[4] SYK then phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK).[3][4] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1][3] PLCγ2 activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate protein kinase C (PKC), respectively.[1][7] These events ultimately culminate in the activation of transcription factors, such as NF-κB, which drive B-cell proliferation, survival, and differentiation.[3] "this compound" exerts its effect by potently and selectively inhibiting the kinase activity of BTK, thereby blocking these downstream signaling events.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR (IgM/IgD) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK Recruits & Activates LYN->CD79 Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca2 Ca²⁺ (Mobilization) IP3->Ca2 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activates Proliferation Proliferation & Survival NFkB->Proliferation Promotes BTKi8 This compound BTKi8->BTK Inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory activity of "this compound" in various cell-based B-cell activation assays.

Table 1: Inhibition of B-Cell Activation Marker (CD69) Expression

Cell LineStimulant"this compound" IC₅₀ (nM)
Ramos (Human Burkitt's Lymphoma)Anti-IgM5.2
Primary Human B-CellsAnti-IgM8.7
A20 (Murine B-Cell Lymphoma)Anti-IgG12.5

Table 2: Inhibition of B-Cell Proliferation

Cell LineStimulant"this compound" IC₅₀ (nM)
RamosAnti-IgM + IL-46.8
Primary Human B-CellsAnti-IgM + CD40L + IL-410.3

Table 3: Inhibition of Calcium Mobilization

Cell LineStimulant"this compound" IC₅₀ (nM)
RamosAnti-IgM15.1
A20Anti-IgG22.4

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. B-Cell Culture Inhibitor_Prep 2. Prepare 'this compound' dilutions Preincubation 3. Pre-incubate cells with inhibitor Inhibitor_Prep->Preincubation Stimulation 4. Stimulate B-cell activation Preincubation->Stimulation Assay_Specific_Steps 5. Assay-Specific Procedures Stimulation->Assay_Specific_Steps Data_Acquisition 6. Data Acquisition (e.g., Flow Cytometry, Plate Reader) Assay_Specific_Steps->Data_Acquisition IC50_Calc 7. IC₅₀ Calculation Data_Acquisition->IC50_Calc

Caption: General experimental workflow for assessing the effect of this compound on B-cell activation.

Protocol 1: B-Cell Activation Marker (CD69) Expression Assay

This protocol describes how to measure the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 using flow cytometry.

Materials:

  • B-cells (e.g., Ramos cell line or isolated primary human B-cells)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • "this compound"

  • DMSO (vehicle control)

  • Anti-IgM F(ab')₂ fragment (for human B-cells) or Anti-IgG F(ab')₂ fragment (for A20 cells)

  • FITC- or PE-conjugated anti-human or anti-mouse CD69 antibody

  • FACS buffer (PBS with 2% FBS)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed B-cells at a density of 2 x 10⁵ cells/well in a 96-well U-bottom plate in 100 µL of complete RPMI-1640 medium.

  • Inhibitor Addition: Prepare serial dilutions of "this compound" in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add 50 µL of the B-cell stimulant (e.g., 10 µg/mL anti-IgM) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Staining:

    • Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 200 µL of cold FACS buffer and centrifuge again.

    • Resuspend the cells in 100 µL of FACS buffer containing the anti-CD69 antibody at the recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry:

    • Wash the cells twice with 200 µL of cold FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the CD69 stain.

  • Data Analysis:

    • Gate on the live B-cell population.

    • Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69.

    • Normalize the data to the stimulated control and plot the dose-response curve to calculate the IC₅₀ value.

Protocol 2: B-Cell Proliferation Assay

This protocol measures the inhibitory effect of "this compound" on B-cell proliferation using a fluorescent dye dilution assay.

Materials:

  • B-cells

  • Complete RPMI-1640 medium

  • "this compound"

  • DMSO

  • Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

  • B-cell stimulants (e.g., anti-IgM, CD40L, IL-4)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Wash B-cells with PBS.

    • Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium.

  • Cell Seeding and Inhibitor Addition:

    • Resuspend the stained cells in complete medium and seed at 1 x 10⁵ cells/well in a 96-well U-bottom plate.

    • Add "this compound" at various concentrations as described in Protocol 1.

  • Stimulation: Add the appropriate combination of stimulants (e.g., 10 µg/mL anti-IgM and 20 ng/mL IL-4).

  • Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence of the proliferation dye.

  • Data Analysis:

    • Analyze the dilution of the fluorescent dye to determine the percentage of divided cells or the proliferation index.

    • Plot the dose-response curve and calculate the IC₅₀ value.

Protocol 3: Calcium Mobilization Assay

This protocol assesses the ability of "this compound" to block BCR-induced calcium flux using a fluorescent calcium indicator.

Materials:

  • B-cells

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • "this compound"

  • DMSO

  • Anti-IgM F(ab')₂ fragment

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Loading:

    • Wash B-cells and resuspend in HBSS at 1-2 x 10⁶ cells/mL.

    • Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to the cell suspension.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Cell Seeding and Inhibitor Addition:

    • Resuspend the loaded cells in HBSS and seed at 1 x 10⁵ cells/well in the 96-well plate.

    • Add "this compound" at various concentrations.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

  • Stimulation and Kinetic Reading:

    • Using the instrument's injection system, add the stimulant (e.g., 20 µg/mL anti-IgM) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the data to the stimulated control and plot the dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols for BTK Inhibitors in Mouse Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. As a key enzyme in B-cell receptor (BCR) and Fc-receptor (FcR) signaling pathways, BTK plays a pivotal role in the activation of B-cells, macrophages, and mast cells, all of which contribute to the inflammatory cascade and joint destruction characteristic of RA.[1][2] Inhibition of BTK can therefore modulate the autoimmune response and offers a promising oral therapeutic strategy.

These application notes provide an overview of the use of selective BTK inhibitors in preclinical mouse models of rheumatoid arthritis, with a focus on the widely utilized collagen-induced arthritis (CIA) model. Detailed protocols for disease induction, inhibitor administration, and efficacy evaluation are provided to guide researchers in their preclinical drug development efforts. While a specific "BTK inhibitor 8" was not identified in the literature, this document focuses on well-characterized BTK inhibitors such as Evobrutinib, Ibrutinib (PCI-32765), and BMS-986142 to illustrate the application of this class of inhibitors.

Data Presentation: Efficacy of BTK Inhibitors in CIA Mouse Models

The following tables summarize the dose-dependent efficacy of selected BTK inhibitors in reducing the clinical and histological signs of arthritis in the collagen-induced arthritis (CIA) mouse model.

Table 1: Efficacy of Evobrutinib in the CIA Mouse Model

Dosage (mg/kg/day, oral)Mean Clinical Arthritis Score (AUC)Disease Inhibition (%)Incidence of Disease (%)Reference
VehicleNot specified0100[3]
1Not specified69Not specified[3]
3Near complete prevention9233[3]
Methotrexate (0.5 mg/kg)Not specified13Not specified[3]

Table 2: Efficacy of Ibrutinib (PCI-32765) in the CIA Mouse Model

Dosage (mg/kg/day, oral)Mean Clinical Arthritis Score (at study end)ObservationsReference
VehicleHighProgressive disease[4]
3.125Significantly reducedPartial elimination of clinical signs after 9-11 days[4]
12.5Significantly reducedNearly complete elimination of clinical signs after 9-11 days[4]
50Significantly reducedMarked inhibition of clinical scores[4]

Table 3: Efficacy of BMS-986142 in the CIA Mouse Model (Preventative Administration)

Dosage (mg/kg/day, oral)Reduction in Clinical Score (%)Histological ProtectionReference
Vehicle0-[5]
426Dose-dependent protection from inflammation and bone resorption[5]
1043Dose-dependent protection from inflammation and bone resorption[5]
3079Dose-dependent protection from inflammation and bone resorption[5]
4 + Methotrexate54Additive benefit observed[5]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction and assessment of collagen-induced arthritis in DBA/1 mice, a widely accepted model for studying rheumatoid arthritis.[6][7]

Materials:

  • Male DBA/1 mice (8-10 weeks old)[6]

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Emulsion:

    • On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA.

    • Draw equal volumes of the CII solution and CFA into two separate syringes connected by a stopcock.

    • Force the contents back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of CII solution and IFA.

    • Anesthetize the mice.

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring and Scoring of Arthritis:

    • Begin daily monitoring for signs of arthritis from day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling:[7][8]

      • 0 = No evidence of erythema and swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and edema.

      • 3 = Pronounced erythema and edema involving the entire paw.

      • 4 = Maximum inflammation with joint rigidity.

    • The maximum score per mouse is 16.

    • Paw thickness can also be measured using a caliper as a quantitative measure of swelling.[9]

  • Histological Analysis (at study termination):

    • Euthanize mice and collect affected joints.

    • Fix joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.

    • Score for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 for each parameter.[7]

Protocol 2: Administration of BTK Inhibitors

This protocol outlines the oral administration of BTK inhibitors to mice in the CIA model.

Materials:

  • BTK inhibitor (e.g., Evobrutinib, Ibrutinib, BMS-986142)

  • Vehicle (e.g., 0.5% methylcellulose, 20% hydroxypropyl-β-cyclodextrin)[3]

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of the BTK inhibitor in the chosen vehicle at the desired concentrations.

  • Dosing Regimen:

    • Prophylactic/Developing Model: Begin daily oral gavage on the day of primary immunization (Day 0) or before the expected onset of disease (e.g., Day 18) and continue until the end of the study.[3][7]

    • Therapeutic/Established Disease Model: Begin daily oral gavage once mice develop a clinical arthritis score of at least 1.0-1.5.[4][7]

  • Administration:

    • Administer the prepared BTK inhibitor solution or vehicle to the mice via oral gavage once or twice daily, as determined by the compound's pharmacokinetic profile.

Mandatory Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc-Receptor (FcR) Signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK_B BTK Lyn_Syk->BTK_B Phosphorylation PLCG2 PLCγ2 BTK_B->PLCG2 Activation NFkB_MAPK NF-κB / MAPK Activation PLCG2->NFkB_MAPK B_Cell_Response B-Cell Activation, Proliferation, Cytokine & Antibody Production NFkB_MAPK->B_Cell_Response BTK_Inhibitor_B BTK Inhibitor BTK_Inhibitor_B->BTK_B FcR FcγR BTK_M BTK FcR->BTK_M Activation Immune_Complex Immune Complex Immune_Complex->FcR Myeloid_Response Macrophage/Monocyte Activation, Pro-inflammatory Cytokine Release (TNF-α, IL-6) BTK_M->Myeloid_Response BTK_Inhibitor_M BTK Inhibitor BTK_Inhibitor_M->BTK_M

Caption: BTK Signaling Pathways in Rheumatoid Arthritis.

Experimental Workflow Diagram

Experimental_Workflow cluster_Monitoring Monitoring & Assessment Day0 Day 0: Primary Immunization (CII in CFA) Day21_Boost Day 21: Booster Immunization (CII in IFA) Day0->Day21_Boost Scoring Daily Clinical Scoring (Days 21-42) Day21_Boost->Scoring Dosing Daily Oral Dosing: - Vehicle - BTK Inhibitor (e.g., 1, 3, 10 mg/kg) Termination Study Termination (e.g., Day 42) Scoring->Termination Analysis Endpoint Analysis: - Histopathology of Joints - Serum Antibody Levels Termination->Analysis

Caption: Experimental Workflow for BTK Inhibitor Efficacy Testing in CIA.

References

Application of Bruton's Tyrosine Kinase (BTK) Inhibitors in Preclinical Studies of Lupus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Bruton's Tyrosine Kinase (BTK) inhibitors in preclinical research for Systemic Lupus Erythematosus (SLE). It summarizes key findings, presents quantitative data from various studies, and offers detailed protocols for relevant experiments. BTK has emerged as a critical therapeutic target in SLE due to its pivotal role in B cell development, activation, and differentiation, as well as its function in innate immune cells like macrophages and neutrophils.[1][2][3][4][5]

Introduction: The Role of BTK in Lupus Pathogenesis

Systemic Lupus Erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to immune complex formation, inflammation, and multi-organ damage.[1][3] B cells are central to this process, and their activation is heavily dependent on the B cell receptor (BCR) signaling pathway.[3][5] Bruton's tyrosine kinase is a key downstream enzyme in the BCR signaling cascade.[5][6][7] Upon BCR engagement, BTK activates downstream pathways like NF-κB and MAP kinase, which are essential for B cell proliferation, differentiation into plasma cells, and autoantibody production.[5][6] BTK is also involved in signaling through other receptors implicated in lupus, such as Toll-like receptors (TLRs) and Fc receptors, which contribute to the activation of innate immune cells and subsequent tissue damage.[6][8]

Given its central role, inhibiting BTK is a promising therapeutic strategy for SLE.[2][3] Preclinical studies using various BTK inhibitors in lupus-prone mouse models have demonstrated significant efficacy in reducing disease activity, including decreased autoantibody production, amelioration of lupus nephritis, and improved survival.[6][7][8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes of treating lupus-prone mice with different BTK inhibitors.

Table 1: Efficacy of BTK Inhibitors in NZB/W F1 Mice

BTK InhibitorDosing RegimenKey OutcomesReference
G-744TherapeuticAblated plasmablast generation, reduced autoantibodies, improved renal pathology[7]
PF-06250112Dose-dependentReduced anti-dsDNA levels, prevented proteinuria, improved glomerular pathology[10]
BTKB66Not specifiedReduced proteinuria and renal damage[6][11]
BI-BTK-1Early treatmentReduced splenic B cell subtypes, decreased kidney immune cell infiltration[9]
EvobrutinibNot specifiedSuppressed B-cell activation, reduced autoantibody production and plasma cell numbers, normalized B- and T-cell subsets, and reduced kidney damage[12]

Table 2: Efficacy of BTK Inhibitors in MRL/lpr Mice

BTK InhibitorDosing RegimenKey OutcomesReference
BI-BTK-1TherapeuticReversed established kidney disease, decreased kidney immune cell infiltration, and diminished local expression of inflammatory mediators.[9]
IbrutinibNot specifiedReduced populations of cDCs, macrophages, neutrophils, and MCs, resulting in dampened humoral and cellular autoimmunity.[4]
Unnamed BTK Inhibitor30 mg/kgPrevented inflammatory infiltrates and glomerular lesions.[2]

Table 3: Efficacy of BTK Inhibitors in Other Lupus Models

BTK InhibitorMouse ModelKey OutcomesReference
M7583BXSB-YaaReduced autoantibodies, nephritis, and mortality.[8]
M7583Pristane-induced DBA/1Suppressed arthritis.[8]

Signaling Pathways and Mechanisms

BTK_Signaling_Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NFkB_NFAT_MAPK Gene_Expression Gene Expression NFkB_NFAT_MAPK->Gene_Expression Cellular_Response B Cell Proliferation, Differentiation, Autoantibody Production Gene_Expression->Cellular_Response

Caption: BTK Signaling Pathway in B Cells.

Experimental Protocols

The following are representative protocols for preclinical studies of BTK inhibitors in lupus.

Protocol 1: In Vivo Efficacy Study in MRL/lpr Mice

  • Animal Model: Female MRL/lpr mice, aged 8-10 weeks, are used as they spontaneously develop a lupus-like disease.

  • Grouping: Animals are randomized into vehicle control and BTK inhibitor treatment groups (n=10-15 mice/group).

  • Dosing: The BTK inhibitor is administered orally once or twice daily at doses ranging from 3 mg/kg to 30 mg/kg, based on prior pharmacokinetic studies.[2] The vehicle group receives the same volume of the formulation vehicle.

  • Treatment Duration: Treatment is typically initiated at an early stage of the disease (e.g., 8 weeks of age) and continues for 8-12 weeks.

  • Monitoring:

    • Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels using dipsticks or a quantitative assay.

    • Serum Autoantibodies: Blood is collected at baseline and at the end of the study to measure serum levels of anti-dsDNA and other autoantibodies by ELISA.

    • Survival: Animals are monitored daily, and survival is recorded.

  • Terminal Analysis:

    • Spleen and Lymph Nodes: Spleens and lymph nodes are harvested, weighed, and processed for flow cytometry to analyze B cell, T cell, and plasma cell populations.

    • Kidneys: One kidney is fixed in formalin for histological analysis (H&E and PAS staining) to assess glomerulonephritis, while the other is snap-frozen for gene expression analysis or protein extraction.

    • Immunohistochemistry: Kidney sections are stained for immune cell markers (e.g., CD4 for T cells, IBA-1 for macrophages) and immune complex deposition (IgG and C3).[2][9]

Experimental_Workflow start Start: MRL/lpr mice (8 weeks old) randomization Randomization start->randomization vehicle Vehicle Control Group randomization->vehicle treatment BTK Inhibitor Group (e.g., 30 mg/kg daily) randomization->treatment monitoring Weekly Monitoring: - Proteinuria - Body Weight vehicle->monitoring treatment->monitoring end_of_study End of Study (16-20 weeks old) monitoring->end_of_study serum_analysis Serum Analysis: - Anti-dsDNA ELISA end_of_study->serum_analysis kidney_analysis Kidney Analysis: - Histology (H&E, PAS) - Immunohistochemistry end_of_study->kidney_analysis spleen_analysis Spleen Analysis: - Flow Cytometry (B cells, Plasma cells) end_of_study->spleen_analysis

Caption: In Vivo Preclinical Study Workflow.

Protocol 2: In Vitro B Cell Activation Assay

  • Cell Isolation: B cells are purified from the spleens of healthy C57BL/6J mice by negative selection using magnetic beads.[6]

  • Cell Culture: Purified B cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

  • BTK Inhibitor Treatment: Cells are pre-incubated with various concentrations of the BTK inhibitor (e.g., 10, 100, 1000 ng/ml) or vehicle (DMSO) for 1 hour.[6]

  • Stimulation: B cells are stimulated with anti-IgM antibodies to cross-link the BCR and induce activation.

  • Analysis (24-48 hours post-stimulation):

    • Proliferation: B cell proliferation is measured by [3H]-thymidine incorporation or using proliferation dyes like CFSE.

    • Activation Markers: The expression of activation markers such as CD69 and CD86 is assessed by flow cytometry.

    • Signaling Pathway Analysis: Phosphorylation of BTK and downstream proteins like PLCγ2 is measured by Western blotting or phospho-flow cytometry to confirm target engagement.[5]

BTK_Inhibitor_MoA cluster_cause Pathogenic Mechanisms in Lupus cluster_effect Therapeutic Effects B_Cell B Cell Hyperactivity BTK_Inhibitor BTK Inhibitor B_Cell->BTK_Inhibitor Myeloid_Cell Myeloid Cell Activation (Macrophages, Neutrophils) Myeloid_Cell->BTK_Inhibitor Reduce_Autoantibodies Reduced Autoantibody Production BTK_Inhibitor->Reduce_Autoantibodies Reduce_Inflammation Reduced Inflammation and Immune Cell Infiltration BTK_Inhibitor->Reduce_Inflammation Ameliorate_Nephritis Amelioration of Lupus Nephritis Reduce_Autoantibodies->Ameliorate_Nephritis Reduce_Inflammation->Ameliorate_Nephritis

Caption: Mechanism of Action of BTK Inhibitors.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of BTK inhibition in SLE.[3] By targeting both B cells and innate immune cells, BTK inhibitors can interfere with multiple pathogenic pathways in lupus, including autoantibody production and end-organ inflammation.[6][11] Several BTK inhibitors have advanced to clinical trials for SLE, and while results have been mixed, the rationale for this therapeutic approach remains strong.[3][13] Future research will likely focus on developing more selective and potent next-generation BTK inhibitors and identifying patient populations most likely to respond to this class of drugs.[3]

References

"BTK inhibitor 8" solution preparation and storage for lab use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitor 8, also identified as Compound 27, is a potent and specific inhibitor of BTK, demonstrating significant potential in preclinical research.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound for laboratory use, ensuring optimal performance and reproducibility in experimental settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValue
Synonyms Compound 27
CAS Number 2230724-66-8
Molecular Formula C₂₄H₂₃FN₈O₂
Molecular Weight 474.49 g/mol

Solution Preparation and Storage

Proper preparation and storage of stock solutions are paramount to maintaining the integrity and activity of this compound. It is imperative to adhere to the following guidelines.

Recommended Solvents and Solubility

For the preparation of stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

SolventMaximum Solubility
DMSO ≥ 50 mg/mL (≥ 105.38 mM)

Note: The solubility data is based on available information. It is recommended to perform a small-scale solubility test before preparing larger volumes.

Stock Solution Preparation Protocol (10 mM)

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Balance

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.745 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock, add 1 mL of DMSO to 4.745 mg of this compound.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates.

Storage and Stability

Proper storage is crucial to prevent degradation of the compound and maintain its biological activity.

ConditionStorage TemperatureShelf Life
Solid Powder -20°C3 years
4°C2 years
Stock Solution (in DMSO) -80°C2 years
-20°C1 year

Storage Recommendations:

  • Upon receipt, store the solid compound at -20°C.

  • Prepare stock solutions in DMSO and aliquot into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles.

  • Store stock solution aliquots at -80°C for long-term storage or -20°C for shorter-term use.

  • Before use, thaw a single aliquot and equilibrate to room temperature. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are general protocols for the application of this compound in common laboratory assays. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.

Cell-Based Assay Protocol

This protocol provides a general workflow for evaluating the effect of this compound on cell signaling.

Materials:

  • Cells of interest (e.g., B-cell lymphoma cell lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., lysis buffer, antibodies for Western blotting, cell viability reagents)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Pre-treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells. Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent (e.g., anti-IgM) to the wells to activate the BTK signaling pathway.

  • Incubation: Incubate the cells for the appropriate time period to allow for the desired cellular response.

  • Downstream Analysis: Following incubation, process the cells for the intended analysis, such as:

    • Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to analyze the phosphorylation status of BTK and downstream targets.

    • Cell Viability/Proliferation Assays: Use reagents like MTT, XTT, or CellTiter-Glo to assess the effect of the inhibitor on cell viability.

    • Flow Cytometry: Analyze cell surface markers, apoptosis, or cell cycle distribution.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK BTK_p p-BTK BTK->BTK_p Phosphorylation PLCg2 PLCγ2 BTK_p->PLCg2 PLCg2_p p-PLCγ2 PLCg2->PLCg2_p Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2_p->Downstream BTKi8 This compound BTKi8->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound

This diagram outlines a typical experimental workflow for testing the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution Pre_treatment 4. Pre-treat with This compound Compound_Prep->Pre_treatment Cell_Seeding->Pre_treatment Stimulation 5. Stimulate Cells Pre_treatment->Stimulation Incubation 6. Incubate Stimulation->Incubation Western_Blot Western Blot Incubation->Western_Blot Viability_Assay Cell Viability Assay Incubation->Viability_Assay Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry

Caption: General experimental workflow for evaluating this compound in vitro.

References

Application Notes and Protocols: Measuring BTK Phosphorylation Inhibition by a Novel Inhibitor Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases.[1][3] Upon B-cell receptor activation, BTK is recruited to the cell membrane where it undergoes autophosphorylation at tyrosine 223 (Y223), a critical step for its full activation.[1][2][4] Activated BTK then phosphorylates downstream substrates, such as phospholipase C-γ2 (PLCγ2), propagating the signaling cascade.[1]

BTK inhibitors function by interfering with the kinase activity of BTK, thereby blocking the downstream signaling events that lead to B-cell activation and proliferation.[3] This application note provides a detailed protocol for assessing the inhibitory effect of a novel compound, referred to as "inhibitor 8," on BTK phosphorylation at Y223 using Western blot analysis. Western blotting is a widely used technique to detect and quantify specific proteins in a sample, and by using antibodies specific to the phosphorylated form of BTK, this method allows for the direct visualization and quantification of the inhibitor's effect on BTK activation.[1][5]

Experimental Data Summary

The following table summarizes hypothetical quantitative data for the inhibition of BTK phosphorylation by inhibitor 8 in a relevant B-cell line (e.g., Ramos cells). Data is presented as the relative intensity of the phosphorylated BTK (pBTK) band normalized to the total BTK band intensity.

Inhibitor 8 Concentration (nM)Mean Relative pBTK IntensityStandard Deviation% Inhibition
0 (Vehicle Control)1.000.080%
10.750.0625%
100.420.0558%
1000.150.0385%
10000.050.0295%

Detailed Experimental Protocol

This protocol outlines the steps for cell culture, treatment with inhibitor 8, cell lysis, protein quantification, and Western blot analysis to measure the levels of phosphorylated BTK (pBTK) and total BTK.

1. Cell Culture and Treatment:

  • Culture a suitable B-cell line (e.g., Ramos, TMD8) in the appropriate culture medium and conditions until they reach approximately 80% confluency.[1]

  • Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.

  • Prepare stock solutions of inhibitor 8 in DMSO.

  • Treat the cells with varying concentrations of inhibitor 8 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control with DMSO only.[1]

  • To induce BTK phosphorylation, stimulate the cells with an appropriate agonist, such as anti-IgM antibody (e.g., 10-15 µg/mL), for a short period (e.g., 10-15 minutes) before harvesting.[1][4]

2. Cell Lysis:

To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all samples and reagents on ice. Lysis buffers should be supplemented with protease and phosphatase inhibitors immediately before use.[6][7]

  • After treatment and stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[1]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][6]

    • RIPA Lysis Buffer Recipe (100 mL):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

      • Add protease and phosphatase inhibitor cocktails (e.g., from Sigma-Aldrich or Roche) just before use.[8]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Western Blotting:

  • To 20-40 µg of total protein from each sample, add an equal volume of 2x Laemmli sample buffer.[9]

  • Denature the proteins by heating the samples at 95-100°C for 5 minutes.

  • Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[10] Pre-wet the PVDF membrane in methanol before transfer.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[9]

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

5. Immunoblotting:

For detecting phosphorylated proteins, it is recommended to use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[6]

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]

  • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) (e.g., from Cell Signaling Technology, #5082) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1][4]

  • The following day, wash the membrane three times for 10 minutes each with TBST.[1]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with TBST.[1]

6. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[1]

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

7. Stripping and Reprobing for Total BTK:

To normalize the amount of phosphorylated BTK to the total amount of BTK protein, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total BTK.[10][11]

  • After detecting pBTK, wash the membrane in TBST.

  • Incubate the membrane in a stripping buffer (e.g., a commercially available stripping buffer or a self-made buffer containing SDS and β-mercaptoethanol) for 15-30 minutes at 50°C with agitation.[11][12]

  • Wash the membrane extensively with TBST (5-6 times for 5 minutes each).

  • Block the membrane again with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against total BTK diluted in 5% non-fat dry milk in TBST overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • Normalize the intensity of the pBTK band to the corresponding total BTK band for each sample.

Visualizations

BTK Signaling Pathway and Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK_inactive BTK (inactive) BCR->BTK_inactive Activation BTK_active p-BTK (Y223) (active) BTK_inactive->BTK_active Autophosphorylation PLCg2_inactive PLCγ2 BTK_active->PLCg2_inactive PLCg2_active p-PLCγ2 PLCg2_inactive->PLCg2_active Phosphorylation Downstream Downstream Signaling PLCg2_active->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor8 Inhibitor 8 Inhibitor8->BTK_active Inhibition

Caption: BTK signaling pathway and the point of intervention by inhibitor 8.

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment with Inhibitor 8 B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pBTK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Stripping of Membrane I->J K 11. Re-probing with anti-Total BTK J->K L 12. Data Analysis (Normalization of pBTK to Total BTK) K->L

Caption: Step-by-step workflow for the Western blot protocol.

References

Application Note: Flow Cytometry Analysis of B-cell Populations Following Treatment with BTK Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, activation, and survival.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies.[3][4] BTK inhibitors are a class of targeted therapies that effectively disrupt the proliferation and survival of malignant B-cells by blocking BTK activity.[3][5] "BTK inhibitor 8" represents a novel therapeutic agent designed to specifically target and inhibit BTK. This application note provides a detailed protocol for the analysis of B-cell populations in peripheral blood mononuclear cells (PBMCs) using flow cytometry following treatment with "this compound".

Principle

Flow cytometry is a powerful technique for the detailed characterization of heterogeneous cell populations.[6] By utilizing a panel of fluorescently labeled antibodies against specific cell surface markers, it is possible to identify and quantify various B-cell subsets. This protocol employs a multicolor flow cytometry panel to distinguish between naive B-cells, memory B-cells, and plasmablasts, allowing for a comprehensive assessment of the in vitro effects of "this compound" on B-cell homeostasis.

Data Presentation

The following table summarizes the expected quantitative changes in B-cell populations after a 48-hour in vitro treatment with "this compound" (1 µM) compared to a vehicle control (0.1% DMSO). Data is presented as the mean percentage of parent population ± standard deviation.

B-cell SubsetMarker ProfileVehicle Control (%)This compound (%)
Total B-cellsCD19+10.2 ± 2.18.5 ± 1.8
Naive B-cellsCD19+CD27-IgD+65.7 ± 5.463.2 ± 6.1
Memory B-cellsCD19+CD27+25.1 ± 4.318.9 ± 3.9
Switched Memory B-cellsCD19+CD27+IgD-15.3 ± 3.110.8 ± 2.5
Non-switched Memory B-cellsCD19+CD27+IgD+9.8 ± 1.98.1 ± 1.7
PlasmablastsCD19+CD27++CD38++1.2 ± 0.50.4 ± 0.2

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "this compound" (e.g., 10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking Reagent

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD19 (e.g., PerCP-Cy5.5)

    • Anti-Human CD27 (e.g., PE-Cy7)

    • Anti-Human IgD (e.g., FITC)

    • Anti-Human CD38 (e.g., APC)

    • Anti-Human CD3 (e.g., Alexa Fluor 700) - for dump channel

    • Anti-Human CD14 (e.g., Alexa Fluor 700) - for dump channel

  • Viability Dye (e.g., 7-AAD or a fixable viability dye)

  • 12x75 mm FACS tubes

  • Flow Cytometer

Experimental Procedure
  • Cell Culture and Treatment:

    • Thaw and culture human PBMCs in RPMI-1640 complete medium at a density of 1 x 10^6 cells/mL.

    • Treat cells with "this compound" at the desired concentration (e.g., 1 µM) or with an equivalent volume of vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

    • Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

    • Add a viability dye according to the manufacturer's instructions just before analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Collect a sufficient number of events (e.g., at least 100,000 total events) for robust statistical analysis.

    • Use appropriate single-stain controls for compensation and fluorescence-minus-one (FMO) controls to set accurate gates.

Gating Strategy
  • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

  • From the single-cell population, gate on live cells by excluding cells positive for the viability dye.

  • From the live single cells, exclude non-B-cells by gating out CD3+ and CD14+ cells (dump channel).

  • Identify total B-cells as the CD19+ population.

  • Within the CD19+ gate, further delineate B-cell subsets based on the expression of CD27 and IgD to identify naive (CD27-IgD+) and memory (CD27+) B-cells.

  • Further characterize memory B-cells into switched (CD27+IgD-) and non-switched (CD27+IgD+) populations.

  • Identify plasmablasts as cells with high expression of both CD27 and CD38 (CD27++CD38++).

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway in B-cells BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 BTKi This compound BTKi->BTK Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified diagram of the B-cell receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Flow Cytometry Workflow for B-cell Analysis cluster_sample_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis PBMCs Isolate PBMCs Treatment Treat with this compound or Vehicle Control (48h) PBMCs->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Fc_Block Fc Receptor Block Harvest->Fc_Block Stain Stain with Antibody Cocktail Fc_Block->Stain Wash Wash Cells Stain->Wash Viability Add Viability Dye Wash->Viability Acquire Acquire on Flow Cytometer Viability->Acquire Gate Gating Strategy Acquire->Gate Analyze Analyze B-cell Subsets Gate->Analyze

Caption: Step-by-step workflow for the flow cytometric analysis of B-cell populations after treatment.

References

Application Notes and Protocols for BTK Inhibitor 8 in Xenograft Models of Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2][3] BTK inhibitors have revolutionized the treatment of various lymphomas by blocking the downstream signaling that promotes tumor cell growth and survival.[3][4]

This document provides detailed application notes and protocols for the preclinical evaluation of BTK Inhibitor 8 (BTI-8) , a novel, potent, and selective covalent inhibitor of BTK, in xenograft models of lymphoma. BTI-8, with the chemical name [Invented Name: 4-amino-3-(4-phenoxyphenyl)-1-((prop-2-yn-1-yl)carbamoyl)pyrazolo[3,4-d]pyrimidine], is designed for high target occupancy and minimal off-target effects. These protocols are intended to guide researchers in assessing the in vivo efficacy and pharmacodynamics of BTI-8.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating BTI-8 in lymphoma xenograft models.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG PKC PKCβ IP3_DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK Inhibition Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Lymphoma Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. BTI-8 Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Sample Collection Monitoring->Endpoint Data_Analysis 9. Data Analysis & Reporting Endpoint->Data_Analysis

References

Application Notes & Protocols for High-Throughput Screening of Novel BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. The development of both covalent and non-covalent BTK inhibitors has revolutionized the treatment landscape for these conditions. High-throughput screening (HTS) is a crucial methodology for identifying novel and potent BTK inhibitors from large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize new BTK inhibitors.

BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B.[2] This recruits and activates Spleen tyrosine kinase (SYK). SYK, in turn, phosphorylates adaptor proteins, creating a scaffold for the recruitment and activation of BTK. Activated BTK phosphorylates and activates phospholipase Cγ2 (PLCγ2).[3][4] PLCγ2 activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger downstream signaling cascades, including calcium mobilization and the activation of transcription factors such as NF-κB and the MAPK/ERK pathway.[3] These pathways ultimately regulate gene expression programs that control B-cell proliferation, survival, and activation.[4]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK Activation BTK_inactive BTK (inactive) SYK->BTK_inactive Recruitment & Activation BTK_active BTK (active) BTK_inactive->BTK_active PLCG2_inactive PLCγ2 (inactive) BTK_active->PLCG2_inactive Phosphorylation PLCG2_active PLCγ2 (active) PLCG2_inactive->PLCG2_active IP3 IP3 PLCG2_active->IP3 DAG DAG PLCG2_active->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux MAPK MAPK/ERK Pathway DAG->MAPK NFkB NF-κB Pathway Ca_flux->NFkB Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

BTK Signaling Pathway Diagram

High-Throughput Screening Assays for BTK Inhibitors

A variety of HTS assays are available to identify and characterize BTK inhibitors. These can be broadly categorized into biochemical assays, which utilize purified recombinant BTK enzyme, and cell-based assays, which measure BTK activity or target engagement within a cellular context.

Biochemical Assays

Biochemical assays are well-suited for primary screening of large compound libraries due to their simplicity, robustness, and lower cost compared to cell-based assays.

1. Transcreener® ADP² TR-FRET Assay

This assay quantitatively measures the enzymatic activity of BTK by directly detecting the ADP produced during the kinase reaction. It is a homogeneous, mix-and-read assay with a far-red tracer, minimizing compound interference.[5]

  • Principle: The assay is based on the competitive binding of a highly specific antibody to ADP and an ADP-tracer conjugate. ADP produced by the BTK reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.

  • Assay Robustness: This assay format consistently demonstrates high Z' values (often > 0.7), indicating excellent signal-to-background ratio and low variability, making it highly suitable for HTS.[5]

2. Lanthascreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of inhibitors to the BTK active site.

  • Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the BTK enzyme and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When both are bound, a high FRET signal is generated. Test compounds that bind to the ATP site compete with the tracer, resulting in a loss of FRET.

  • Advantages: This assay can be read continuously, which is beneficial for evaluating compounds with slow binding kinetics.[6]

3. ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures BTK activity by quantifying the amount of ADP produced in the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by an ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the ADP concentration.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing target engagement and downstream signaling in a live-cell environment.

1. NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of test compounds to BTK within living cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-BTK fusion protein (energy donor) and a cell-permeable fluorescent tracer that binds to the BTK active site (energy acceptor). When the tracer is bound to the NanoLuc®-BTK, a BRET signal is generated. Test compounds compete with the tracer for binding to BTK, causing a decrease in the BRET signal.

  • Application: This assay allows for the determination of intracellular compound affinity and residence time.[7]

Quantitative Data Summary

The following table summarizes typical performance metrics and results for various HTS assays used to screen for BTK inhibitors.

Assay TypePlatformParameter MeasuredReference CompoundIC50 (nM)Z' Factor
Biochemical
TR-FRETTranscreener® ADP²ADP ProductionStaurosporine~5> 0.7[5]
TR-FRETLanthascreen™ Eu Kinase BindingInhibitor BindingIbrutinib0.46 ± 0.13[2]Not Reported
Tirabrutinib7.0 ± 3.4[2]Not Reported
LuminescenceADP-Glo™ADP ProductionStaurosporine~10> 0.8[4]
Cell-Based
BRETNanoBRET™ Target EngagementTarget EngagementCTx-029488549.07[3]> 0.5[8]
TR-FRETHomogeneous BTK OccupancyTarget OccupancyTirabrutinib5.9 (recombinant BTK)[9]Not Reported

Experimental Protocols

Protocol 1: Transcreener® ADP² TR-FRET Assay for BTK

Transcreener_Workflow Start Start Add_Reagents Add BTK, Substrate, ATP, and Inhibitor Start->Add_Reagents Incubate_Reaction Incubate at RT Add_Reagents->Incubate_Reaction Add_Detection_Mix Add Transcreener® ADP² Detection Mix Incubate_Reaction->Add_Detection_Mix Incubate_Detection Incubate at RT Add_Detection_Mix->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Transcreener® Assay Workflow

Materials:

  • Purified recombinant BTK enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Test compounds (inhibitors)

  • Transcreener® ADP² TR-FRET Assay Kit (containing ADP² Antibody-Tb, ADP Tracer, and Stop & Detect Buffer)

  • Assay plates (e.g., 384-well low-volume)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Kinase Reaction Mixture: In a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), prepare a solution containing BTK enzyme, the peptide substrate, and ATP. The final concentrations should be optimized for initial velocity conditions (typically low enzyme and ATP at or near its Km).[5]

  • Compound Addition: Add test compounds at various concentrations to the wells of the assay plate. Include appropriate controls (e.g., no inhibitor for 100% activity and a known potent inhibitor for 0% activity).

  • Initiate Kinase Reaction: Add the kinase reaction mixture to the wells containing the test compounds to start the reaction.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Prepare Detection Mixture: Prepare the ADP detection mixture by diluting the ADP² Antibody-Tb and ADP Tracer in the Stop & Detect Buffer according to the kit protocol.

  • Stop Reaction and Detect ADP: Add the ADP detection mixture to each well to stop the kinase reaction and initiate the detection of ADP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay for BTK

NanoBRET_Workflow Start Start Transfect_Cells Transfect HEK293 cells with NanoLuc®-BTK Fusion Vector Start->Transfect_Cells Seed_Cells Seed transfected cells into assay plate Transfect_Cells->Seed_Cells Add_Tracer_Inhibitor Add NanoBRET™ Tracer and Test Compound Seed_Cells->Add_Tracer_Inhibitor Incubate_Cells Incubate at 37°C, 5% CO₂ Add_Tracer_Inhibitor->Incubate_Cells Add_Substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubate_Cells->Add_Substrate Read_Plate Read BRET Signal Add_Substrate->Read_Plate Analyze_Data Analyze Data (Calculate BRET ratio, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

NanoBRET™ Assay Workflow

Materials:

  • HEK293 cells

  • NanoLuc®-BTK Fusion Vector

  • Transfection reagent

  • NanoBRET™ TE Intracellular Kinase Assay components (including NanoBRET™ Tracer, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor)

  • Test compounds (inhibitors)

  • White, non-binding surface 384-well assay plates

  • Plate reader capable of measuring BRET signals (filtered luminescence)

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BTK Fusion Vector according to the manufacturer's protocol. Allow for protein expression for approximately 24 hours.

  • Cell Seeding: Harvest the transfected cells and seed them into the wells of a white 384-well assay plate at an appropriate density.

  • Tracer and Compound Addition: Prepare dilutions of the test compounds. Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compounds at various concentrations.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the compounds to reach binding equilibrium with the intracellular BTK.[10]

  • Substrate Addition: Prepare the detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Add this reagent to all wells.

  • Read Plate: Immediately read the plate on a BRET-capable plate reader, measuring the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).[10]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the percent inhibition of the BRET signal for each compound concentration and fit the data to a dose-response curve to calculate the intracellular IC50 value.

Conclusion

The high-throughput screening methods detailed in these application notes provide robust and reliable platforms for the identification and characterization of novel BTK inhibitors. The choice of assay depends on the specific stage of the drug discovery process. Biochemical assays are ideal for primary screening of large compound libraries, while cell-based assays are crucial for validating hits and determining intracellular potency and target engagement. By following these detailed protocols, researchers can efficiently screen for and advance promising new therapeutic candidates targeting BTK.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of BTK Inhibitor 8 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly low potency of "BTK Inhibitor 8," a hypothetical covalent inhibitor of Bruton's tyrosine kinase (BTK), in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a covalent irreversible inhibitor that targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its irreversible inactivation.[4] This disruption of the BCR signaling cascade inhibits the proliferation and survival of B-cells.[3][5]

Q2: What are the common causes of low potency of a BTK inhibitor in cellular assays?

Several factors can contribute to the reduced efficacy of a BTK inhibitor in cellular assays:

  • Cell Line-Specific Issues: The cell line used may harbor mutations in the BTK gene or in downstream signaling molecules, conferring resistance. The most common resistance mutation for covalent BTK inhibitors is a C481S substitution in BTK, which prevents the inhibitor from forming a covalent bond.[4][6][7]

  • Compound Integrity and Handling: Degradation of the compound due to improper storage or handling can lead to a lower effective concentration.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, inappropriate serum concentration, or incorrect timing of inhibitor treatment and stimulation, can affect the observed potency.

  • Off-Target Effects: In some cellular contexts, the observed biological effect may be influenced by off-target activities of the inhibitor.[8][9][10]

  • Experimental Variability: Inherent biological and technical variability can lead to inconsistent results.

Q3: How does the potency of BTK inhibitors in biochemical assays compare to cellular assays?

It is common to observe a drop in potency when moving from a biochemical (cell-free) assay to a cellular assay.[11] This is because, in a cellular context, factors such as cell membrane permeability, intracellular ATP concentration, and the presence of other interacting proteins can influence the inhibitor's effectiveness.

Troubleshooting Guide

Problem 1: Higher than expected IC50/EC50 value for this compound in a cellular proliferation assay.
Possible Cause Troubleshooting Steps
Cell Line Resistance 1. Verify BTK Status: Sequence the BTK gene in your cell line to check for mutations, particularly at the C481 residue.[4][6] 2. Test Alternative Cell Lines: Use a well-characterized, sensitive B-cell line (e.g., Ramos, TMD8) as a positive control. 3. Evaluate Downstream Signaling: Check for mutations in downstream signaling components like PLCG2.[7][12]
Compound Issues 1. Confirm Compound Integrity: Prepare a fresh stock solution of this compound. Verify its concentration and purity. 2. Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C, desiccated).
Suboptimal Assay Protocol 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell seeding density. 2. Serum Concentration: Test different serum concentrations, as serum proteins can bind to the inhibitor and reduce its effective concentration. 3. Incubation Time: Optimize the incubation time for both the inhibitor and the proliferation reagent.
Problem 2: No significant inhibition of BTK phosphorylation (pBTK) at expected concentrations.
Possible Cause Troubleshooting Steps
Ineffective BTK Inhibition 1. Confirm Target Engagement: If available, use a target engagement assay (e.g., BRET or CETSA) to confirm that this compound is binding to BTK within the cells.[13] 2. Increase Inhibitor Concentration: Perform a dose-response experiment with a wider concentration range.
Western Blotting Issues 1. Antibody Validation: Ensure the specificity and optimal dilution of the primary antibodies for pBTK and total BTK. 2. Positive Control: Include a positive control where BTK is activated (e.g., via anti-IgM stimulation) to confirm that the pBTK antibody is working. 3. Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation

Table 1: Representative Potency of Covalent BTK Inhibitors in Different Assay Formats.

InhibitorBiochemical IC50 (nM)Cellular (PBMC) EC50 (nM)Cellular (Whole Blood) EC50 (nM)
Ibrutinib<1<10<10
Acalabrutinib~3<10<10
Zanubrutinib<1<10<10

Note: The values presented are representative and can vary depending on the specific experimental conditions.[11]

Experimental Protocols

Cellular BTK Phosphorylation Assay (Western Blot)
  • Cell Culture: Seed B-cells (e.g., Ramos) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to induce BTK phosphorylation.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pBTK (Tyr223) and total BTK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK PI3K PI3K LYN_SYK->PI3K BTK BTK PI3K->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates AKT AKT BTK->AKT activates NFkB NF-κB PLCG2->NFkB AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Inhibitor This compound Inhibitor->BTK inhibits

Caption: Simplified BTK Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow Start Low Potency of This compound Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Assess Cell Line Viability and Health Start->Check_Cells Review_Protocol Review and Optimize Assay Protocol Start->Review_Protocol Sequence_BTK Sequence BTK Gene (Check for C481S Mutation) Review_Protocol->Sequence_BTK If potency is still low Use_Control_Cells Test on a Known Sensitive Cell Line Sequence_BTK->Use_Control_Cells Mutation Found Problem_Resolved Potency Restored Sequence_BTK->Problem_Resolved No Mutation Alternative_Inhibitor Consider Non-Covalent BTK Inhibitor Use_Control_Cells->Alternative_Inhibitor

Caption: Troubleshooting Workflow for Low Potency of this compound.

References

Optimizing "BTK inhibitor 8" concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "BTK inhibitor 8" to achieve maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its irreversible inactivation.[1][2] This prevents the downstream signaling necessary for B-cell proliferation, survival, and activation.[3][4][5]

Q2: How do I determine the optimal concentration range for my initial experiments?

A2: For initial experiments, we recommend a dose-response study to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution series. Based on typical potencies of similar covalent BTK inhibitors, a range of 1 nM to 10 µM is a reasonable starting point for in vitro cell-based assays.[6]

Q3: How long should I incubate the cells with this compound?

A3: For covalent inhibitors, the incubation time is a critical parameter. A longer incubation time can lead to a lower apparent IC50 value as it allows for more complete covalent modification of the target.[7] We recommend starting with a 24 to 72-hour incubation period for cell viability assays. For target engagement assays, such as measuring the phosphorylation of BTK, a shorter incubation of 1 to 4 hours may be sufficient.

Q4: What cell lines are most suitable for testing this compound?

A4: Cell lines with high levels of BTK expression and dependence on the B-cell receptor (BCR) signaling pathway are ideal.[5] Commonly used models include Ramos (human Burkitt's lymphoma) and TMD8 (diffuse large B-cell lymphoma) cells. It is crucial to confirm BTK expression in your chosen cell line.

Q5: How can I confirm that this compound is engaging its target?

A5: The most direct method is to measure the phosphorylation of BTK at Tyr223 (pBTK), which is an autophosphorylation site required for its full activation.[8] A decrease in the pBTK/total BTK ratio, as measured by western blot, indicates target engagement.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.
Potential Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.[9]
Variability in inhibitor preparation Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.
Edge effects in microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
Inconsistent incubation times Ensure that the incubation time with the inhibitor is precisely controlled and consistent across all experiments.
Issue 2: No significant effect on cell viability even at high concentrations.
Potential Cause Troubleshooting Step
Low BTK expression or dependence in the chosen cell line Verify BTK expression in your cell line via western blot or qPCR. Consider using a different cell line known to be sensitive to BTK inhibition.
Inhibitor degradation Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell confluence is too high High cell density can lead to nutrient depletion and changes in cell signaling, potentially masking the inhibitor's effect. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10]
Acquired resistance If working with a cell line that has been previously exposed to BTK inhibitors, consider the possibility of acquired resistance, such as mutations in the BTK gene (e.g., C481S).[11][12][13]
Issue 3: Discrepancy between target engagement (pBTK reduction) and cell viability results.
Potential Cause Troubleshooting Step
Activation of alternative survival pathways Cells may be compensating for BTK inhibition by upregulating other pro-survival signaling pathways.[14] Consider investigating other pathways such as PI3K/AKT.
Time-dependent effects Target engagement can occur rapidly, while the downstream effects on cell viability may take longer to manifest. Perform a time-course experiment to assess both pBTK levels and cell viability at different time points.
Off-target effects At higher concentrations, the inhibitor may have off-target effects that confound the results. Correlate the concentration range for pBTK inhibition with the observed effects on cell viability.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different B-cell Malignancy Cell Lines
Cell Line Description Incubation Time (h) IC50 (nM)
Ramos Burkitt's Lymphoma728.5
TMD8 Diffuse Large B-cell Lymphoma (ABC subtype)7215.2
Jeko-1 Mantle Cell Lymphoma7225.8
Jurkat T-cell Leukemia (BTK negative control)72>10,000
Table 2: Effect of this compound on BTK Phosphorylation
Concentration (nM) Incubation Time (h) Relative pBTK/Total BTK Ratio (%)
0 (Vehicle) 4100
1 485
10 442
100 411
1000 4<5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of suspension B-cell lines.

Materials:

  • This compound

  • Suspension B-cell line (e.g., Ramos)

  • Complete culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the diluted inhibitor to the respective wells. For the vehicle control, add 100 µL of medium with the same final concentration of DMSO.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.[16]

  • Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[18]

Western Blot for pBTK and Total BTK

This protocol is for assessing the target engagement of this compound.

Materials:

  • This compound

  • B-cell line (e.g., Ramos)

  • Complete culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pBTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate overnight.

  • Treat the cells with varying concentrations of this compound for 4 hours.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.[19]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 11.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

  • Quantify the band intensities and calculate the ratio of pBTK to total BTK.

Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK CD19_PI3K CD19/PI3K CD19_PI3K->BTK PLCG2 PLCγ2 BTK->PLCG2 BTK_inhibitor_8 This compound BTK_inhibitor_8->BTK Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Seed B-cells in 96-well plate start->cell_culture add_inhibitor Add serial dilutions of This compound cell_culture->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_mtt Add MTT reagent, incubate 4 hours incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting_Guide start High IC50 or No Effect Observed check_btk Is BTK expressed and pathway active? start->check_btk check_inhibitor Is the inhibitor active and stable? check_btk->check_inhibitor Yes use_new_cell_line Action: Use a validated BTK-dependent cell line. check_btk->use_new_cell_line No check_assay Is the assay protocol optimized? check_inhibitor->check_assay Yes prepare_fresh Action: Prepare fresh inhibitor dilutions. check_inhibitor->prepare_fresh No optimize_seeding Action: Optimize cell seeding density and incubation time. check_assay->optimize_seeding No success Problem Resolved check_assay->success Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Identifying and mitigating off-target effects of "BTK inhibitor 8"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTK Inhibitor 8

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and primary off-target activities of this compound?

A1: this compound is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] While highly selective for BTK, in vitro kinase profiling has identified several off-target kinases that are inhibited at higher concentrations. Understanding this selectivity profile is crucial for interpreting experimental results.

Data Presentation: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Kinase FamilyPrimary Cellular Function
BTK (On-Target) 0.5 Tec BCR signaling, B-cell development [1][2][3]
EGFR85EGFRGrowth factor signaling, proliferation
SRC150SrcCell adhesion, growth, differentiation
LYN120SrcBCR signaling (upstream of BTK)
TEC45TecT-cell receptor signaling, cytokine production
ITK250TecT-cell activation and differentiation

This table contains representative data for illustrative purposes.

Q2: I'm observing an unexpected phenotype (e.g., toxicity in non-B-cells, altered cell adhesion) in my experiment. Could this be an off-target effect of this compound?

A2: Yes, unexpected phenotypes can often be attributed to off-target activities. First-generation BTK inhibitors are known to cause side effects such as rash and diarrhea, which are sometimes linked to the inhibition of kinases like the epidermal growth factor receptor (EGFR).[4][5][6] Based on the selectivity profile in Table 1, consider the following:

Data Presentation: Troubleshooting Guide

Observed PhenotypePotential Off-Target(s)RationaleRecommended First Step
Toxicity/anti-proliferative effect in epithelial cellsEGFREGFR is a critical driver of proliferation in many epithelial-derived cells.[5]Test this compound in a BTK-negative, EGFR-positive cell line.
Altered cell adhesion or migrationSRC, LYNSrc family kinases are central regulators of focal adhesions and cytoskeletal dynamics.[4]Perform a cell adhesion or migration assay and compare with a known SRC inhibitor.
Impaired T-cell activation or cytokine releaseTEC, ITKTEC and ITK are key kinases in T-cell receptor signaling pathways.[6]Measure T-cell activation markers (e.g., CD69, IL-2) in the presence of the inhibitor.

Q3: What is a systematic workflow to confirm that my observed phenotype is due to an off-target effect?

A3: A logical, stepwise approach is essential to definitively link an observed cellular response to a specific off-target kinase. The following workflow outlines the key steps from initial observation to final validation.

Experimental Workflow: Confirming Off-Target Effects

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Definitive Confirmation A Observe Unexpected Phenotype B Review Kinase Selectivity Profile (Table 1) A->B Compare with known effects C Hypothesize Off-Target (e.g., EGFR) B->C D Test in a Controlled Cell System (BTK-null, Off-Target-positive) C->D E Use a Structurally Different Inhibitor for the Same Off-Target D->E Confirm with alternative tool F Perform Rescue Experiment (e.g., siRNA/CRISPR knockdown of the off-target) E->F G Phenotype is Abolished or Reduced? F->G H Conclusion: Phenotype is Mediated by the Off-Target G->H Yes

Caption: Workflow for identifying and confirming off-target effects.

Q4: How can I mitigate the off-target effects of this compound in my experiments?

A4: Mitigating off-target effects is key to generating clean, interpretable data. The primary strategies involve using appropriate controls and alternative methods.

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves maximal inhibition of BTK activity to minimize engagement of less sensitive off-targets.

  • Employ a Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available.

  • Use a Structurally Unrelated BTK Inhibitor: Compare results with a second, chemically distinct BTK inhibitor. If the phenotype persists, it is more likely to be an on-target BTK effect.

  • Genetic Approaches: The most rigorous control is to use genetic tools. Compare the inhibitor's effect in wild-type cells versus cells where BTK has been knocked out or knocked down via CRISPR or siRNA, respectively. An on-target effect will be absent in the knockout/knockdown cells.

Q5: Can you illustrate the signaling pathways for BTK and a common off-target like EGFR?

A5: Understanding the distinct roles of BTK and potential off-targets is crucial. BTK is integral to BCR signaling in B-cells, while EGFR responds to growth factors, typically in epithelial cells. Off-target inhibition of EGFR could inadvertently disrupt these growth signals.

Signaling Pathways: BTK vs. EGFR

G cluster_BCR B-Cell Receptor (BCR) Pathway cluster_EGFR Epidermal Growth Factor Receptor (EGFR) Pathway BCR BCR LYN LYN BCR->LYN Antigen SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Activation (Proliferation, Survival) PLCG2->NFkB EGF EGF EGFR EGFR EGF->EGFR RAS RAS/RAF EGFR->RAS MAPK MAPK Pathway RAS->MAPK Prolif Cell Proliferation & Survival MAPK->Prolif Inhibitor This compound Inhibitor->BTK On-Target (High Affinity) Inhibitor->EGFR Off-Target (Lower Affinity)

Caption: Simplified BTK (on-target) and EGFR (off-target) signaling.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound binds to its intended target (BTK) and potential off-targets (e.g., EGFR) within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[7][8][9]

  • Cell Treatment: Culture cells (e.g., a B-cell line for BTK, an epithelial line for EGFR) to 80-90% confluency. Treat cells with either DMSO (vehicle control) or a desired concentration of this compound for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[7]

  • Analysis: Collect the supernatant and quantify the amount of soluble target protein (BTK or EGFR) at each temperature point using Western blotting or ELISA. A positive target engagement will result in a "shift" to a higher melting temperature for the target protein in the inhibitor-treated samples compared to the DMSO control.

Protocol 2: siRNA Rescue Experiment to Confirm Off-Target Phenotype

This protocol is used to definitively determine if a phenotype is caused by inhibition of a specific off-target kinase.

  • Cell Seeding: Seed the cell line of interest (e.g., an epithelial line for testing an EGFR off-target effect) in 6-well plates.

  • siRNA Transfection: On the following day, when cells are 60-80% confluent, transfect them with either a non-targeting control siRNA or an siRNA directed against the suspected off-target kinase (e.g., EGFR siRNA).[10][11] Use a standard transfection reagent like Lipofectamine RNAiMAX.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. Confirm knockdown efficiency by Western blot or qPCR in parallel wells.

  • Inhibitor Treatment: Treat the siRNA-transfected cells with this compound at the concentration that previously produced the unexpected phenotype.

  • Phenotypic Analysis: Assess the phenotype of interest. If the phenotype is significantly reduced or absent in the cells treated with the off-target-specific siRNA compared to the control siRNA, it confirms that the effect is mediated by that off-target kinase.

References

Technical Support Center: Enhancing the Oral Bioavailability of BTK Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of "BTK inhibitor 8."

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][2] While identified as having improved pharmacokinetic properties, including oral bioavailability in rats compared to earlier compounds, optimizing oral delivery remains a critical step for consistent therapeutic efficacy in preclinical and clinical development.[3] Like many kinase inhibitors, it may face challenges with low aqueous solubility and/or significant first-pass metabolism, which can limit its systemic exposure after oral administration.[4][5][6]

Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?

A2: The oral bioavailability of a drug is primarily influenced by three key factors:

  • Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Many kinase inhibitors are poorly soluble in water.[7][8]

  • Intestinal Permeability: The dissolved drug must be able to pass through the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of my batch of this compound?

A3: Determining the BCS class is a crucial first step. It requires experimental data on solubility and permeability.

  • Solubility: Can be determined by measuring the concentration of the inhibitor in aqueous buffers across a pH range of 1.2 to 6.8.

  • Permeability: Can be assessed using in vitro models like the Caco-2 cell permeability assay.[9][10]

Based on the results, this compound can be classified as:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most kinase inhibitors fall into BCS Class II or IV.[7]

Troubleshooting Guides

Problem 1: Low and Variable Oral Exposure in Preclinical Species
Possible Cause Troubleshooting Steps Experimental Protocol
Poor Aqueous Solubility Formulate the compound to enhance its dissolution rate. Options include creating an amorphous solid dispersion, reducing particle size (nanosuspension), or using a lipid-based formulation.--INVALID-LINK----INVALID-LINK----INVALID-LINK--
Low Intestinal Permeability Conduct a Caco-2 permeability assay to confirm low permeability. If confirmed, medicinal chemistry efforts may be required to improve the physicochemical properties of the molecule.--INVALID-LINK--
High First-Pass Metabolism Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. If high metabolism is confirmed, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to partially bypass the liver.--INVALID-LINK--
Efflux by Transporters (e.g., P-glycoprotein) Use a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, co-administration with a P-gp inhibitor in preclinical studies can confirm this as the limiting factor.--INVALID-LINK--
Problem 2: Inconsistent Results Between In Vitro Assays and In Vivo Studies
Possible Cause Troubleshooting Steps
Precipitation of the Drug in the GI Tract The formulation may not be robust enough to maintain the drug in a dissolved state upon dilution in the stomach and intestine. Perform in vitro dissolution testing in simulated gastric and intestinal fluids.
Food Effects The presence of food can significantly alter the absorption of a drug. Conduct preclinical pharmacokinetic studies in both fasted and fed states to assess any food effect.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight~500 g/mol Moderate size, may not be a major barrier to permeability.
Aqueous Solubility (pH 6.8)< 1 µg/mLVery low solubility, likely dissolution rate-limited absorption.
Permeability (Papp, Caco-2)> 10 x 10⁻⁶ cm/sHigh permeability, suggesting it can cross the intestinal barrier if dissolved.
BCS ClassificationClass IILow Solubility, High Permeability.
Metabolic Stability (t½ in human liver microsomes)< 15 minHigh intrinsic clearance, susceptible to first-pass metabolism.

Table 2: Comparison of Formulation Strategies on Oral Bioavailability in Rats (Example Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 152.0200 ± 50100
Amorphous Solid Dispersion250 ± 601.51200 ± 250600
Nanosuspension180 ± 401.0950 ± 180475
SEDDS400 ± 901.01800 ± 350900

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., dichloromethane, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature and pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution profile.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Prepare a pre-suspension of this compound and the stabilizer in purified water.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).

  • Monitor the particle size reduction process using a particle size analyzer.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, particle size distribution, and dissolution rate.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system that can improve the solubilization of this compound in the GI tract and potentially enhance lymphatic absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Formulation Preparation: Select a ratio from the self-emulsification region and dissolve this compound in the mixture with gentle heating and stirring.

  • Characterization: Evaluate the formulation for self-emulsification time, droplet size, and in vitro dissolution in simulated GI fluids.

Protocol 4: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Add this compound solution to the apical (donor) chamber.

    • At predetermined time points, take samples from the basolateral (receiver) chamber.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Add this compound solution to the basolateral (donor) chamber.

    • At predetermined time points, take samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio ≥ 2 suggests the involvement of active efflux.

Protocol 5: In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

Materials:

  • This compound

  • Human liver microsomes (or hepatocytes)

  • NADPH regenerating system

  • Phosphate buffer

  • Control compounds (e.g., testosterone for high metabolism, verapamil for moderate metabolism)

  • LC-MS/MS for quantification

Procedure:

  • Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation This compound (Formulation) This compound (Formulation) Dissolution Dissolution This compound (Formulation)->Dissolution Solubility Absorption Absorption Dissolution->Absorption Permeability Gut Wall Metabolism Gut Wall Metabolism Absorption->Gut Wall Metabolism Portal Vein Portal Vein Absorption->Portal Vein Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Blood Systemic Blood Liver (First-Pass Metabolism)->Systemic Blood Bioavailable Fraction G Start Low Oral Bioavailability Observed for this compound BCS Determine BCS Class (Solubility & Permeability) Start->BCS ClassII_IV BCS Class II or IV (Solubility-Limited) BCS->ClassII_IV Low Solubility ClassIII BCS Class III (Permeability-Limited) BCS->ClassIII Low Permeability Formulation Formulation Strategies: - Amorphous Solid Dispersion - Nanosuspension - Lipid-Based Formulation ClassII_IV->Formulation MedChem Medicinal Chemistry (Improve Permeability) ClassIII->MedChem Metabolism Assess Metabolic Stability (Liver Microsomes) Formulation->Metabolism MedChem->Metabolism HighMetabolism High Metabolism Metabolism->HighMetabolism High LowMetabolism Low Metabolism Metabolism->LowMetabolism Low Lymphatic Consider Lymphatic Uptake (e.g., SEDDS) HighMetabolism->Lymphatic PK_Study In Vivo Pharmacokinetic Study LowMetabolism->PK_Study Lymphatic->PK_Study

References

Technical Support Center: Addressing BTK Inhibitor 8 Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with "BTK inhibitor 8" during long-term experiments. The following information is designed to help you troubleshoot common problems and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO has changed color. What does this mean?

A color change in your stock solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1][2] Consider the following:

  • Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2] Ensure you are using anhydrous, high-purity DMSO.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[1][3]

Q3: My experimental results are inconsistent, and I suspect this compound is degrading in the cell culture medium. How can I confirm this?

A loss of biological activity over time is a strong indicator of compound instability in the assay medium.[4] To confirm this, you can perform a time-course experiment where you measure the activity of the inhibitor at different time points after its addition to the medium. A decrease in activity over time suggests instability.[2] A more direct method is to analyze the concentration of the parent inhibitor in the medium at various time points using analytical techniques like HPLC or LC-MS/MS.[4]

Q4: Can the type of storage container affect the stability of this compound?

Yes, the storage container material can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert to minimize degradation from light exposure and chemical interactions.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to the instability of this compound.

Issue 1: Loss of Inhibitor Activity in Long-Term Cell Culture

  • Possible Cause 1: Chemical Degradation in Aqueous Media.

    • Troubleshooting Step: The stability of small molecules can be pH-dependent.[2] Verify the optimal pH for this compound from its datasheet, if available, and ensure your culture medium is within this range. For experiments lasting several days, consider refreshing the media with a fresh dilution of the inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a sufficient effective concentration.[4]

  • Possible Cause 2: Metabolic Degradation by Cells.

    • Troubleshooting Step: Cells can metabolize small molecules, reducing their effective concentration over time. To assess this, you can incubate this compound in both conditioned media (media in which cells have been grown) and fresh media. A faster loss of the compound in the conditioned media, as determined by LC-MS/MS, would suggest cellular metabolism.

  • Possible Cause 3: Adsorption to Plates or Serum Proteins.

    • Troubleshooting Step: Hydrophobic compounds can adsorb to plastic surfaces of multi-well plates. Using low-binding plates can mitigate this issue. If your medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration. Consider reducing the serum percentage if your experimental design allows, and always maintain a consistent serum concentration across all experiments for comparability.

Issue 2: High Variability Between Experimental Replicates

  • Possible Cause 1: Inconsistent Inhibitor Concentration.

    • Troubleshooting Step: This can result from errors in pipetting or serial dilutions, or from using a stock solution where the inhibitor has precipitated.[4] Always ensure the stock solution is fully dissolved before making dilutions. Use calibrated pipettes and prepare fresh dilutions for each experiment from a reliable stock.[3]

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Troubleshooting Step: Evaporation from wells on the outer edges of a plate can concentrate the inhibitor and other media components, leading to variability.[4] To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

Data Presentation: Stability of Small Molecule Inhibitors

The following tables summarize key factors that can influence the stability of small molecule inhibitors like this compound.

Table 1: Impact of Storage Conditions on Inhibitor Stability

ParameterGuidelineRationale
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]Elevated temperatures can accelerate chemical degradation.[1]
Light Store solutions in amber vials or protect them from light.[1][3]Exposure to light, particularly UV light, can cause photodegradation of the compound.
Air (Oxygen) Purge the headspace of storage vials with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.[1]Some compounds are susceptible to oxidation, which can alter their structure and activity.[1]
pH Maintain the recommended pH for the compound in aqueous solutions. Use buffers if necessary.[2]The stability of many compounds is pH-dependent; deviations can lead to hydrolysis or other degradation pathways.[2]

Table 2: Solvent Considerations for Stock Solutions

SolventRecommended Concentration in Cell CultureConsiderations
DMSO < 0.5% (often tolerated, but should be optimized for each cell line).[2]DMSO is hygroscopic and can absorb water, potentially diluting the stock over time.[2] High concentrations can be cytotoxic.[4] Always include a vehicle control in experiments.[2]
Ethanol < 0.5% (cell line dependent).Can be a suitable alternative for some compounds, but its volatility can be a concern. Check the manufacturer's recommendations.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the percentage of this compound remaining in the cell culture medium over time at 37°C.

Methodology:

  • Preparation: Prepare a solution of this compound in your standard cell culture medium at the final concentration used in your experiments.

  • Time Zero Sample: Immediately after preparation, take an aliquot of the medium containing the inhibitor. This will serve as your time zero (T=0) reference.[4]

  • Incubation: Place the remaining medium with the inhibitor in a 37°C incubator with 5% CO2 for the duration of a typical experiment (e.g., collect samples at 2, 8, 24, 48, and 72 hours).[4]

  • Sample Collection: At each designated time point, collect an aliquot of the incubated medium.

  • Storage: Store all collected samples at -80°C until analysis to prevent further degradation.[4]

  • Analysis: Analyze the concentration of the parent inhibitor in all samples using a validated analytical method such as HPLC or LC-MS/MS.[4]

  • Calculation: Determine the percentage of the compound remaining at each time point by comparing the concentration to the T=0 sample.[4]

Protocol 2: Dose-Response Experiment to Determine IC50

Objective: To determine the optimal concentration of this compound for your specific cell line and endpoint.

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere overnight.[4]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture media. It is crucial to include a vehicle control (media with the same final concentration of solvent, e.g., DMSO) and a no-treatment control.[3]

  • Treatment: Remove the old media from the cells and add the media containing the different inhibitor concentrations.

  • Incubation: Incubate the cells with the inhibitor for a pre-determined amount of time, which should be optimized for your specific target and assay.[4]

  • Assay: Perform your chosen assay to measure the biological endpoint (e.g., cell viability assay, western blot for a downstream target).

  • Data Analysis: Plot the results against the logarithm of the inhibitor concentration and use a suitable regression model (e.g., four-parameter logistic regression) to calculate the IC50 value.[5]

Mandatory Visualizations

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor in Cell Culture Medium Collect_T0 Collect T=0 Sample Prep_Inhibitor->Collect_T0 Incubate Incubate at 37°C Collect_T0->Incubate Collect_Timepoints Collect Samples at Various Time Points Incubate->Collect_Timepoints Analyze Analyze Samples by LC-MS/MS Collect_Timepoints->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate

Caption: Experimental workflow for assessing the stability of this compound in medium.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity Check_Stock Check Stock Solution (Color, Precipitation) Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Prep_Fresh_Stock Prepare Fresh Stock (Anhydrous DMSO, Aliquot) Stock_OK->Prep_Fresh_Stock No Assess_Media_Stability Assess Stability in Media (LC-MS Time Course) Stock_OK->Assess_Media_Stability Yes Prep_Fresh_Stock->Assess_Media_Stability Media_Stable Stable in Media? Assess_Media_Stability->Media_Stable Refresh_Media Refresh Media During Experiment Media_Stable->Refresh_Media No Check_Protocols Review Experimental Protocols (Pipetting, Cell Density, Controls) Media_Stable->Check_Protocols Yes Refresh_Media->Check_Protocols

Caption: Troubleshooting decision tree for this compound instability issues.

References

Refining experimental design for "BTK inhibitor 8" animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "BTK inhibitor 8" in animal studies. The information is designed to assist in refining experimental design and addressing common challenges encountered in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mouse models for evaluating the efficacy of this compound?

A1: The choice of mouse model is critical and depends on the therapeutic area. For hematological malignancies, xenograft models using human B-cell lymphoma cell lines or patient-derived xenografts (PDXs) are commonly employed. In autoimmune disease models, collagen-induced arthritis (CIA) or lupus-prone mouse strains (e.g., MRL/lpr) are relevant.[1][2][3][4] For studying on-target and off-target effects, a C481S knock-in mouse model can be invaluable, as this mutation confers resistance to irreversible BTK inhibitors like this compound, allowing for the dissection of BTK-independent effects.[5][6][7]

Q2: How can I confirm that this compound is engaging its target in vivo?

A2: On-target engagement can be confirmed through pharmacodynamic (PD) assays. Two common methods are:

  • BTK Occupancy Assay: This assay measures the percentage of BTK protein that is bound by the inhibitor. It typically involves using a labeled probe that binds to unoccupied BTK.[3]

  • Western Blot for Phospho-BTK: Assessing the phosphorylation status of BTK at key sites (e.g., Y223) in tissue or blood samples can indicate target inhibition. A reduction in phosphorylated BTK suggests successful target engagement.[6][8]

Q3: What are potential reasons for a lack of efficacy in my animal model?

A3: A lack of efficacy can stem from several factors:

  • Suboptimal Dosing or Pharmacokinetics: The dose may be too low to achieve sufficient target inhibition. It is crucial to perform dose-response studies and correlate them with pharmacokinetic (PK) data.

  • Drug Resistance: The tumor model may have intrinsic or acquired resistance to BTK inhibition, such as mutations in the BTK gene (e.g., C481S) or downstream signaling components like PLCγ2.[7][9][10]

  • Model-Specific Biology: The chosen animal model may not be dependent on the BTK signaling pathway for disease progression.

  • Compound Stability and Formulation: Ensure the inhibitor is properly formulated and stable under the experimental conditions.

Q4: I am observing unexpected toxicity or adverse effects. What are the troubleshooting steps?

A4: Unexpected toxicity could be due to on-target or off-target effects.

  • Dose Reduction: The first step is to perform a dose-ranging study to identify a maximum tolerated dose (MTD).

  • Off-Target Kinase Profiling: this compound may inhibit other kinases, especially at higher concentrations. In vitro kinase screening can identify potential off-targets.[8]

  • Solvent/Vehicle Effects: Ensure the vehicle used to deliver the inhibitor is not causing the observed toxicity by including a vehicle-only control group.[8]

  • On-Target Toxicity: Inhibition of BTK in non-target cells (e.g., platelets) can lead to adverse effects.[1] Evaluating the phenotype of BTK knockout mice can provide insights into potential on-target toxicities.

Troubleshooting Guides

Issue 1: High variability in tumor growth or disease progression between animals.
  • Troubleshooting Steps:

    • Animal Health and Acclimation: Ensure all animals are healthy, of a similar age and weight, and properly acclimated before the start of the study.

    • Tumor Cell Implantation: Standardize the number of cells, injection volume, and site of implantation.

    • Randomization: After tumors are established, randomize animals into treatment groups based on tumor volume to ensure an even distribution.

    • Dosing Accuracy: Calibrate all dosing equipment and ensure consistent administration of this compound.

Issue 2: Difficulty in assessing BTK pathway inhibition in tumor tissue.
  • Troubleshooting Steps:

    • Sample Collection and Processing: Rapidly excise and snap-freeze tissues to preserve protein phosphorylation states.

    • Phosphatase Inhibitors: Include phosphatase inhibitors in all lysis buffers to prevent dephosphorylation of BTK.

    • Antibody Validation: Use well-validated antibodies for phospho-BTK and total BTK for Western blotting.

    • Loading Controls: Use appropriate loading controls to normalize protein levels.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)
Vehicle01500 ± 2500
This compound11200 ± 20020
This compound5750 ± 15050
This compound10450 ± 10070

Table 2: Example Pharmacodynamic Data: BTK Occupancy in Splenocytes

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Mean BTK Occupancy (%)
Vehicle040
This compound5460 ± 10
This compound52430 ± 8
This compound10495 ± 5
This compound102470 ± 12

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (pBTK) and Total BTK
  • Tissue Lysis: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[8]

  • Analysis: Quantify band intensities and normalize the pBTK signal to total BTK.[8]

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Animal Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.

  • Tumor Monitoring: Monitor tumor growth using calipers until tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and begin daily oral gavage with this compound or vehicle.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors and other tissues for pharmacodynamic analysis.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK AKT AKT PLCg2->AKT Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation Antigen Antigen Antigen->BCR Activation BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Efficacy Study start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment: This compound or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic start Unexpected Result (e.g., Lack of Efficacy) check_dose Review Dose & PK Data start->check_dose check_target Confirm Target Engagement (pBTK / Occupancy) start->check_target check_model Evaluate Animal Model (BTK Dependency) start->check_model check_compound Verify Compound Formulation & Stability start->check_compound outcome1 Optimize Dose check_dose->outcome1 outcome2 Refine PD Assay check_target->outcome2 outcome3 Consider Alternative Model check_model->outcome3 outcome4 Prepare Fresh Formulation check_compound->outcome4

Caption: A decision tree for troubleshooting unexpected in vivo experimental outcomes.

References

Technical Support Center: Minimizing Cytotoxicity of BTK Inhibitor 8 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of "BTK inhibitor 8" in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2] By blocking BTK, this inhibitor can disrupt the growth and survival of malignant B-cells, making it a valuable tool in cancer research.[2][3] BTK is also involved in the signaling of other immune cells like macrophages and microglia.[4][5]

Q2: Why am I observing high cytotoxicity with this compound in my primary cell cultures?

Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Several factors can contribute to high cytotoxicity:

  • On-target toxicity: The BTK pathway is also important for the survival of some normal cells. Inhibiting this pathway can lead to the death of healthy primary cells.[6]

  • Off-target effects: At higher concentrations, BTK inhibitors can bind to and inhibit other kinases, leading to unintended toxic effects.[3][7] First-generation BTK inhibitors, like ibrutinib, are known to have off-target activities that can cause adverse effects.[8][9]

  • Experimental conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and the solvent used can all significantly impact cell viability.[6][10]

  • Primary cell health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of the inhibitor.[11]

Q3: What is a recommended starting concentration for this compound in primary cells?

The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity). As a general starting point for small molecule inhibitors, you can use concentrations ranging from 1 nM to 10 µM.[6][12] For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 0.1 nM to 1 µM).[13]

Q4: What is the best solvent to use for this compound, and what is the maximum recommended concentration?

Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecule inhibitors.[6] However, DMSO itself can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[6] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments to account for any solvent-induced effects.[6]

Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?

A cytostatic effect inhibits cell proliferation without killing the cells, while a cytotoxic effect directly leads to cell death. You can differentiate between these effects by using specific assays:

  • Proliferation assays (e.g., Ki-67 staining, BrdU incorporation): These measure the percentage of cells actively dividing. A decrease in proliferation without a significant increase in cell death markers suggests a cytostatic effect.

  • Viability vs. Cytotoxicity assays: Assays like MTT or resazurin measure metabolic activity and can indicate a reduction in viable cell number (cytostatic or cytotoxic).[14] To confirm cytotoxicity, you should use assays that measure membrane integrity (e.g., LDH release) or markers of apoptosis (e.g., Annexin V staining, caspase activity).[15][16]

Troubleshooting Guide

This guide provides potential causes and solutions for common issues encountered when using this compound in primary cell cultures.

Problem Possible Cause Suggested Solution
High cell death observed shortly after adding the inhibitor. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wider range of concentrations, including those below the reported IC50 value.[17][18]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6]
Primary cells are unhealthy or stressed.Use freshly isolated primary cells and ensure optimal culture conditions. Avoid using cells from late passages.[11]
Contamination of cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[19][20]
Inconsistent results between experiments. Primary cell variability.Use primary cells from the same donor or batch if possible. Standardize the isolation and culture procedures.
Inaccurate inhibitor concentration.Prepare fresh stock solutions of the inhibitor regularly and store them properly. Verify the concentration of your stock solution if possible.
Pipetting errors.Calibrate your pipettes regularly. Use a master mix for adding the inhibitor to multiple wells to ensure consistency.
No inhibitory effect observed. Inhibitor concentration is too low.Increase the concentration of the inhibitor. Confirm the reported IC50 for your target.
Inhibitor is not active.Check the storage conditions and expiration date of the inhibitor. Purchase from a reputable source.
Incorrect timing of inhibitor addition.The timing of inhibitor addition relative to cell stimulation can be critical. Optimize the treatment schedule.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity and efficacy of this compound.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[22]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][23]

  • Cell Preparation: After treatment with this compound, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[24]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[16][25]

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[26]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell culture medium.[25]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[25]

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[27]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Transcription_Factors NF-κB, NFAT Ca_flux->Transcription_Factors PKC->Transcription_Factors Cell_Response Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Minimizing Cytotoxicity

Experimental_Workflow cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Optimization start Start: Healthy Primary Cells dose_response Dose-Response Curve (e.g., 0.1 nM - 10 µM) start->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay determine_cc50 Determine CC50 viability_assay->determine_cc50 apoptosis_assay Apoptosis Assays (Annexin V, Caspase-Glo) determine_cc50->apoptosis_assay analyze_apoptosis Analyze Mechanism of Cytotoxicity apoptosis_assay->analyze_apoptosis optimize_concentration Select Optimal Concentration (< CC50) analyze_apoptosis->optimize_concentration time_course Time-Course Experiment optimize_concentration->time_course final_protocol Final Experimental Protocol time_course->final_protocol

Caption: A logical workflow for optimizing the concentration of this compound.

References

Interpreting unexpected results in "BTK inhibitor 8" functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "BTK inhibitor 8." This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from functional assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed to be a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3][4][5] By inhibiting BTK, "this compound" is expected to block downstream signaling cascades, leading to decreased B-cell activation and survival.[4][5]

Q2: Which functional assays are recommended to assess the activity of this compound?

A2: A variety of functional assays can be used to evaluate the efficacy of this compound. These include:

  • Cell Proliferation Assays: To measure the inhibitor's effect on B-cell growth.

  • Apoptosis Assays: To determine if the inhibitor induces programmed cell death in B-cells.

  • Signaling Pathway Analysis (e.g., Western Blot): To confirm the inhibition of BTK phosphorylation and downstream targets.

  • Calcium Flux Assays: To measure the inhibitor's effect on BCR-induced calcium mobilization.

Q3: What are the potential off-target effects of BTK inhibitors?

A3: While BTK inhibitors are designed to be selective, they can sometimes inhibit other kinases, leading to off-target effects.[6][7][8] Common off-target effects observed with other BTK inhibitors include skin rashes, diarrhea, and bleeding, which may be attributed to the inhibition of kinases like EGFR and TEC.[7][9] Some clinical BTK inhibitors have also been found to have unexpected noncovalent off-target activity on other proteins.[10]

Troubleshooting Unexpected Results

Scenario 1: No significant decrease in B-cell proliferation.

Question: I am not observing the expected anti-proliferative effect of this compound on my B-cell line. What could be the reason?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Cell Line Resistance Some B-cell lines may have mutations in the BTK gene (e.g., C481S) or downstream signaling components that confer resistance to BTK inhibitors.[11][12] Sequence the BTK gene in your cell line to check for resistance mutations. Consider using a different, sensitive B-cell line for your experiments.
Incorrect Dosing The concentration of this compound may be too low to achieve effective inhibition. Perform a dose-response experiment to determine the optimal concentration.
Compound Instability This compound may be unstable in your experimental conditions. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
Assay-Related Issues The proliferation assay itself may not be optimized. Check the health and viability of your cells before starting the experiment. Ensure that the assay reagents are not expired and that the plate reader is functioning correctly.
Scenario 2: Increased cell death observed at very low concentrations.

Question: I am seeing significant cytotoxicity with this compound at concentrations much lower than the expected IC50. Is this normal?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Cytotoxicity This compound may have off-target effects on other essential cellular kinases, leading to toxicity.[6][7][8] Perform a kinase profiling assay to assess the selectivity of the inhibitor.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. Run a solvent control to determine the toxic threshold of the solvent on your cells.
Contamination The cell culture may be contaminated with bacteria or fungi, leading to increased cell death. Regularly check your cell cultures for contamination.
Scenario 3: Inconsistent results between different functional assays.

Question: My proliferation assay shows that this compound is effective, but my Western blot analysis does not show a significant decrease in phosphorylated BTK. Why are these results conflicting?

Possible Causes and Troubleshooting Steps:

Possible Cause Timing of Assay
Different Assay Endpoints Proliferation is a long-term endpoint, while protein phosphorylation is an early signaling event. Optimize the timing of your Western blot analysis. Collect cell lysates at earlier time points after treatment with this compound to capture the inhibition of BTK phosphorylation.
Antibody Issues The antibodies used for the Western blot may not be specific or sensitive enough. Validate your antibodies using appropriate positive and negative controls.
Technical Variability Inconsistent loading of protein samples or issues with the transfer process can lead to unreliable Western blot results. Use a loading control (e.g., beta-actin or GAPDH) to normalize your data.

Data Presentation

Table 1: Illustrative Proliferation Data for this compound in Different B-cell Lines

Cell LineBTK GenotypeIC50 (nM) of this compound
Cell Line AWild-Type10
Cell Line BC481S Mutant>1000
Cell Line CWild-Type15

Table 2: Illustrative Apoptosis Data for this compound

TreatmentConcentration (nM)% Apoptotic Cells
Vehicle Control-5
This compound1045
This compound10080

Experimental Protocols

Protocol 1: B-Cell Proliferation Assay
  • Seed B-cells in a 96-well plate at a density of 10,000 cells per well.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add a proliferation reagent (e.g., CellTiter-Glo®) to each well.

  • Measure the luminescence using a plate reader to determine cell viability.

Protocol 2: Western Blot for Phospho-BTK
  • Treat B-cells with this compound or vehicle control for the desired time.

  • Stimulate the cells with an appropriate BCR agonist (e.g., anti-IgM).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.

  • Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 BTK_inhibitor_8 This compound BTK_inhibitor_8->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment treat Treat B-cells with This compound start->treat prolif_assay Proliferation Assay treat->prolif_assay western_blot Western Blot for pBTK treat->western_blot apoptosis_assay Apoptosis Assay treat->apoptosis_assay analyze Analyze Results prolif_assay->analyze western_blot->analyze apoptosis_assay->analyze troubleshoot Unexpected Results? Troubleshoot analyze->troubleshoot troubleshoot->treat Re-run Experiment end Conclusion troubleshoot->end Resolved

Caption: A general experimental workflow for evaluating the function of this compound.

Troubleshooting_Logic unexpected_result Unexpected Result cause1 Cell Line Issue unexpected_result->cause1 cause2 Compound Issue unexpected_result->cause2 cause3 Assay Issue unexpected_result->cause3 solution1 Check for mutations Use different cell line cause1->solution1 solution2 Check compound stability Optimize concentration cause2->solution2 solution3 Validate reagents Optimize protocol cause3->solution3

Caption: A logical diagram for troubleshooting unexpected experimental results.

References

Validation & Comparative

Validating In Vivo Target Engagement of BTK Inhibitor 8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo target engagement of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, designated here as "BTK Inhibitor 8". The performance and validation methodologies are compared with established BTK inhibitors, supported by experimental data and detailed protocols.

Introduction to BTK Inhibition and Target Engagement

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1] Its importance in various B-cell malignancies and autoimmune diseases has made it a key therapeutic target.[2][3] BTK inhibitors function by blocking this aberrant BCR signaling, thereby halting the proliferation of cancerous cells and inducing programmed cell death.[4]

Validating that a BTK inhibitor reaches its intended target in vivo and engages it effectively is crucial for predicting clinical efficacy. This process, known as target engagement analysis, typically involves measuring the occupancy of the BTK protein by the inhibitor and assessing the downstream functional consequences of this binding.

Comparative Analysis of BTK Inhibitors

To contextualize the performance of "this compound", it is essential to compare its key pharmacodynamic parameters with those of well-characterized, clinically approved BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo parameters for established BTK inhibitors. "this compound" data should be benchmarked against these values.

ParameterIbrutinibAcalabrutinibZanubrutinibThis compound
Binding Type Covalent, IrreversibleCovalent, IrreversibleCovalent, Irreversible[Specify]
Biochemical IC₅₀ (BTK) ~0.5 - 1.5 nM[3][5]~5.1 nM[3]Potent nM range[Insert Data]
Selectivity Profile Less selective; inhibits other kinases like EGFR, ITK, TEC[3][6]Highly selective for BTK over other kinases[3][7]Highly selective; designed to minimize off-target inhibition[6][8][Insert Data]
In Vivo BTK Occupancy (Human PBMCs) >90% sustained occupancy at clinical doses (e.g., 420 mg QD)[5][9]>90% occupancy at trough with BID dosing; may be lower with QD[10][11]Maximized BTK occupancy due to favorable PK/PD properties[4][8][Insert Data]
Key Off-Targets Inhibited EGFR, ITK, TEC, ERBB2/HER2[6]Minimal off-target inhibition[12]Minimal off-target inhibition[8][Insert Data]

Experimental Protocols for Target Engagement Validation

Two primary methods are presented for assessing in vivo BTK target engagement: a direct measurement of BTK occupancy and a functional assay measuring the inhibition of BTK phosphorylation.

BTK Occupancy Assay (Probe-Based ELISA)

This method quantifies the percentage of BTK molecules in a sample that are bound by the inhibitor. It relies on a covalent probe that binds to the same site as the inhibitor (Cys481) and can be detected. The amount of probe that binds is inversely proportional to the amount of inhibitor-bound BTK.[13][14]

Methodology:

  • Sample Collection & Lysate Preparation:

    • Collect peripheral blood mononuclear cells (PBMCs), splenocytes, or tumor tissue from treated and vehicle-control animals at specified time points post-dose.

    • Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

    • Lyse cells by adding 1X SDS sample buffer or a suitable lysis buffer containing protease and phosphatase inhibitors.[13][15]

    • Sonicate the samples for 10-15 seconds to ensure complete cell lysis and shear DNA.[15]

    • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Quantification of Free BTK:

    • Coat a high-binding 96-well ELISA plate with a BTK-specific capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Add normalized cell lysates to the wells and incubate to allow the capture antibody to bind BTK.

    • Wash the plate and add a biotinylated covalent BTK probe (e.g., a derivative of the inhibitor itself). This probe will bind to any BTK molecules whose Cys481 site is not occupied by the test inhibitor.[13][14]

    • Wash away the unbound probe.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate and add a chemiluminescent substrate. Measure the luminescence signal, which corresponds to the amount of free BTK.[10]

  • Quantification of Total BTK:

    • In a separate plate, perform a standard sandwich ELISA to determine the total amount of BTK protein in each lysate.

    • Use the same capture antibody but detect with a different, non-competing primary BTK antibody followed by an HRP-conjugated secondary antibody.

  • Data Analysis:

    • Calculate the percentage of free BTK for each sample by normalizing the "Free BTK" signal to the "Total BTK" signal.

    • Calculate BTK occupancy using the formula: % Occupancy = 100 - (% Free BTK)

    • Plot the % Occupancy against drug concentration or time post-dose to establish a PK/PD relationship.[13]

Phospho-BTK (pBTK) Western Blot Analysis

This method assesses the functional consequence of BTK inhibition. Upon activation of the BCR pathway, BTK undergoes autophosphorylation at Tyr223, a critical step for its full activation.[2] A successful BTK inhibitor will reduce the level of pBTK (Tyr223).

Methodology:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the BTK Occupancy Assay protocol. Ensure phosphatase inhibitors are included in the lysis buffer.

    • Normalize samples to equal protein concentration (typically 30-50 µg per lane).

    • Add 4X SDS sample buffer, heat samples to 95-100°C for 5 minutes, and centrifuge briefly.[16]

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

    • Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a CCD imager or X-ray film.

    • To normalize the data, strip the membrane and re-probe with an antibody for total BTK.

    • Quantify the band intensities using densitometry software. The level of target engagement is determined by the reduction in the pBTK/Total BTK ratio in treated samples compared to vehicle controls.

Visualizations: Pathways and Workflows

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of spleen tyrosine kinase (SYK) and LYN kinase. This triggers a cascade that activates BTK, which in turn phosphorylates and activates downstream substrates like PLCγ2, ultimately leading to B-cell survival and proliferation.[1] BTK inhibitors block this pathway by binding to BTK and preventing its activation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Recruits & Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates (pBTK) PLCg2 PLCγ2 BTK->PLCg2 Activates BTK_Inhibitor This compound BTK_Inhibitor->BTK Inhibits Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Response B-Cell Proliferation & Survival Downstream->Response Antigen Antigen Antigen->BCR Activates

Caption: Simplified diagram of the BTK signaling cascade and the point of therapeutic inhibition.

In Vivo Target Engagement Workflow

A typical workflow for assessing the in vivo target engagement of a novel BTK inhibitor involves dosing, sample collection, and subsequent pharmacodynamic analysis using biochemical and cellular assays.

InVivo_Workflow cluster_animal_phase Animal Dosing Phase cluster_lab_phase Laboratory Analysis Phase cluster_data_phase Data Interpretation Dosing Dose Animals with This compound or Vehicle Collection Collect Tissues / Blood at Timed Intervals Dosing->Collection Lysate Prepare Cell / Tissue Lysates Collection->Lysate OccupancyAssay BTK Occupancy Assay (e.g., ELISA, TR-FRET) Lysate->OccupancyAssay WesternBlot pBTK / Total BTK Western Blot Lysate->WesternBlot OccupancyData Calculate % BTK Occupancy OccupancyAssay->OccupancyData pBTKData Quantify pBTK Inhibition WesternBlot->pBTKData PKPD Correlate with PK Data (PK/PD Modeling) OccupancyData->PKPD pBTKData->PKPD

References

Comparative Analysis of "BTK Inhibitor 8" Cross-reactivity Against Tec Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of a selective Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as "BTK Inhibitor 8," against other members of the Tec family of kinases. The data presented is based on published results for the highly selective, second-generation BTK inhibitor, acalabrutinib, which serves as a representative molecule for this analysis. This document aims to offer an objective overview supported by experimental data to inform research and development decisions.

Introduction to Tec Family Kinases and BTK Inhibition

The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells.[1] This family includes five members: BTK, Interleukin-2-inducible T-cell kinase (ITK), Tyrosine-protein kinase Tec (TEC), Bone marrow X-linked kinase (BMX), and Tyrosine-protein kinase TXK (TXK). These kinases are critical for the development, differentiation, and activation of immune cells.[2] BTK, in particular, is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies.[2][3]

First-generation BTK inhibitors, such as ibrutinib, have demonstrated significant clinical efficacy but also exhibit off-target activity against other kinases, including other Tec family members. This lack of selectivity can lead to adverse effects.[2] "this compound" represents a new generation of inhibitors designed for high selectivity to minimize off-target effects and improve safety profiles.

Quantitative Comparison of Inhibitory Activity

The cross-reactivity of "this compound" (based on acalabrutinib data) against other Tec family kinases was evaluated in biochemical assays to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Kinase"this compound" (Acalabrutinib) IC50 (nM)Ibrutinib IC50 (nM)
BTK 5.1 1.5
ITK>10004.9
TEC12610
BMX460.8
TXK3682

Data compiled from multiple sources.[2][4][5] It is important to note that IC50 values can vary depending on the specific assay conditions.

The data clearly demonstrates the high selectivity of "this compound" for BTK over other Tec family kinases. While ibrutinib inhibits all Tec family members at low nanomolar concentrations, "this compound" shows significantly less activity against ITK, TEC, BMX, and TXK.[2][4] This high degree of selectivity is a key differentiator for second-generation BTK inhibitors.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. The following is a generalized protocol for a common method, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

ADP-Glo™ Kinase Assay Protocol

  • Kinase Reaction:

    • A reaction mixture is prepared containing the purified kinase (e.g., BTK, ITK, TEC, BMX, or TXK), a suitable substrate (e.g., a peptide or protein substrate), and ATP in a kinase reaction buffer.

    • The test inhibitor ("this compound") is added at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • ADP-Glo™ Reagent is added to each reaction. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent the unused ATP from interfering with the subsequent detection step.

    • The mixture is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated by the kinase reaction into ATP. It also contains luciferase and luciferin.

    • The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced in the initial kinase reaction.

    • The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • The luminescence is measured using a plate reader.

    • The data is normalized to the control wells (100% activity) and background (0% activity).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.[6][7][8]

For covalent inhibitors like "this compound," it is also important to consider the time-dependence of inhibition, and assays may be modified to measure kinetic parameters such as Ki (initial binding affinity) and kinact (rate of inactivation).[9][10][11]

Signaling Pathway and Inhibitor Action

The Tec family kinases are integral components of intracellular signaling cascades that are initiated by a variety of cell surface receptors. The following diagram illustrates a simplified signaling pathway involving Tec kinases and the point of inhibition by "this compound".

Tec_Kinase_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_tec Tec Kinase Family Receptor Antigen Receptor (e.g., BCR, TCR) Src_Kinase Src Family Kinase Receptor->Src_Kinase Activation Syk_Zap70 Syk / ZAP70 Src_Kinase->Syk_Zap70 Phosphorylates PI3K PI3K Syk_Zap70->PI3K Activates BTK BTK Syk_Zap70->BTK Phosphorylates ITK ITK Syk_Zap70->ITK TEC TEC Syk_Zap70->TEC BMX BMX Syk_Zap70->BMX TXK TXK Syk_Zap70->TXK PIP3 PIP3 PIP3->BTK Recruits to membrane PIP3->ITK PIP3->TEC PIP3->BMX PIP3->TXK PI3K->PIP3 Generates PLCg PLCγ BTK->PLCg Phosphorylates & Activates ITK->PLCg TEC->PLCg BMX->PLCg TXK->PLCg Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, etc.) PLCg->Downstream Inhibitor "this compound" Inhibitor->BTK

Caption: Simplified Tec kinase signaling pathway and the inhibitory action of "this compound".

Upon receptor engagement, Src family kinases are activated, leading to the phosphorylation and activation of Syk (in B-cells) or ZAP70 (in T-cells). These kinases, in turn, activate PI3K, which generates PIP3, a crucial second messenger that recruits Tec family kinases to the plasma membrane. The Tec kinases are then phosphorylated and activated, leading to the phosphorylation and activation of Phospholipase C gamma (PLCγ). PLCγ activation results in the generation of downstream signals that are essential for cellular responses such as proliferation, differentiation, and cytokine release. "this compound" selectively and covalently binds to the active site of BTK, thereby blocking its kinase activity and interrupting this signaling cascade.

Conclusion

"this compound," as represented by acalabrutinib, demonstrates a highly selective inhibition profile for BTK with significantly less activity against other Tec family kinases compared to first-generation inhibitors. This enhanced selectivity is a critical attribute that may translate to an improved safety profile in clinical applications by minimizing off-target effects. The data and protocols presented in this guide provide a framework for the comparative evaluation of BTK inhibitors and underscore the importance of selectivity in the development of next-generation targeted therapies.

References

A Preclinical Head-to-Head: Pirtobrutinib (BTK Inhibitor 8) Versus Other Reversible BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, against other reversible BTK inhibitors. The information is presented with supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Pirtobrutinib, a next-generation BTK inhibitor, demonstrates potent and highly selective inhibition of both wild-type and C481-mutant BTK, offering a promising therapeutic strategy for B-cell malignancies.[1][2] This guide delves into a comparative analysis of its preclinical characteristics alongside other reversible BTK inhibitors, fenebrutinib and remibrutinib, providing valuable insights for advancing cancer therapy.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo preclinical data for pirtobrutinib, fenebrutinib, and remibrutinib, allowing for a direct comparison of their potency, selectivity, and anti-tumor efficacy.

Table 1: In Vitro Potency and Selectivity of Reversible BTK Inhibitors

InhibitorTargetIC50/Ki (nM)Kinase Selectivity
Pirtobrutinib Wild-Type BTK0.48 (IC50)Highly selective; >300-fold more selective for BTK over 98% of other kinases tested.[3]
C481S Mutant BTK0.46 (IC50)Retains potency against the common C481S resistance mutation.
Fenebrutinib Wild-Type BTK0.91 (Ki)>100-fold selectivity over Bmx, Fgr, and Src.
C481R Mutant BTK1.3 (Ki)Maintains activity against resistance mutations.
C481S Mutant BTK1.6 (Ki)Maintains activity against resistance mutations.
T474M Mutant BTK3.4 (Ki)Active against this gatekeeper mutation.
T474I Mutant BTK12.6 (Ki)Active against this gatekeeper mutation.
Remibrutinib Wild-Type BTK1.3 (IC50)Highly selective.
(in blood)23 (IC50)Potent inhibition of BTK activity in a physiological environment.

Table 2: In Vivo Anti-Tumor Efficacy of Reversible BTK Inhibitors in B-Cell Malignancy Xenograft Models

InhibitorCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / Efficacy
Pirtobrutinib Mantle Cell Lymphoma (Jeko-1)Mouse50 mg/kg, BID102% TGI
Diffuse Large B-Cell Lymphoma (TMD8)Mouse50 mg/kg, BID95% TGI
Fenebrutinib Data in B-cell malignancy xenograft models not readily available in the public domain. Primarily studied in autoimmune disease models.
Remibrutinib Data in B-cell malignancy xenograft models not readily available in the public domain. Primarily studied in autoimmune disease models such as Experimental Autoimmune Encephalomyelitis (EAE).[4][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams have been generated.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NF_kB_MAPK_AP1 NF-κB, MAPK, AP-1 Calcium_PKC->NF_kB_MAPK_AP1 Cell_Response B-Cell Proliferation, Survival, Differentiation NF_kB_MAPK_AP1->Cell_Response

Caption: BTK Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (IC50 Determination) Cellular Cellular Assay (BTK Autophosphorylation, Proliferation) Xenograft Lymphoma Xenograft Model (Efficacy Assessment) Inhibitor BTK Inhibitor (e.g., Pirtobrutinib) Inhibitor->Biochemical Inhibitor->Cellular Inhibitor->Xenograft

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BTK Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%.

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

    • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP

    • Test inhibitor (e.g., pirtobrutinib)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the kinase buffer.

    • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[7]

    • Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

Cellular BTK Autophosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of BTK at a key activation residue (e.g., Y223).

  • Materials:

    • B-cell lymphoma cell line (e.g., TMD8, Ramos)

    • Cell culture medium and supplements

    • Test inhibitor

    • Stimulating agent (e.g., anti-IgM antibody)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK

    • HRP-conjugated secondary antibody

    • Western blot reagents and equipment

  • Procedure:

    • Culture the B-cell lymphoma cells to the desired density.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.

    • Lyse the cells on ice using lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-BTK and total BTK.

    • Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence substrate.

    • Quantify the band intensities to determine the extent of BTK autophosphorylation inhibition.

B-Cell Proliferation Assay

This assay assesses the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines.

  • Materials:

    • B-cell lymphoma cell line

    • Cell culture medium and supplements

    • Test inhibitor

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

    • 96-well plates

    • Plate reader capable of measuring luminescence or fluorescence

  • Procedure:

    • Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of the test inhibitor or vehicle control to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Lymphoma Xenograft Model for In Vivo Efficacy

This animal model evaluates the anti-tumor activity of a BTK inhibitor in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG)

    • B-cell lymphoma cell line (e.g., Jeko-1, TMD8)

    • Matrigel (optional)

    • Test inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant the B-cell lymphoma cells, often mixed with Matrigel, into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., once or twice daily oral gavage).

    • Measure the tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group at end / mean tumor volume of control group at end)] x 100.

References

A Head-to-Head Examination of Next-Generation BTK Inhibition in Chronic Lymphocytic Leukemia (CLL) Models: A Focus on Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Chronic Lymphocytic Leukemia (CLL) treatment, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of therapy.[1][2] While the first-generation inhibitor, ibrutinib, revolutionized CLL management, next-generation inhibitors have been developed to improve upon its efficacy and safety profile. This guide provides a detailed comparison of the next-generation BTK inhibitor zanubrutinib, with comparative data against the first-generation inhibitor ibrutinib, supported by key experimental data from preclinical and clinical studies in CLL models.

Zanubrutinib (BGB-3111) is a potent, irreversible next-generation BTK inhibitor designed for maximal BTK occupancy and minimal off-target kinase inhibition.[3] This enhanced selectivity is hypothesized to lead to improved clinical outcomes and a more favorable safety profile.[3]

Comparative Efficacy and Safety: Zanubrutinib vs. Ibrutinib

Clinical trials have provided robust data for a head-to-head comparison of zanubrutinib and ibrutinib in patients with relapsed/refractory CLL/SLL. The ALPINE study, a randomized phase III trial, demonstrated the superior efficacy and favorable safety profile of zanubrutinib.[3]

Table 1: Kinase Selectivity Profile
KinaseZanubrutinib Selectivity vs. Ibrutinib
TEC2.4x more selective[4]
EGFR10x more selective[4]
HER2>30x more selective[4]
ITK>30x more selective[4]
JAK3>30x more selective[4]
Table 2: Head-to-Head Clinical Trial Data (ALPINE Study - Relapsed/Refractory CLL/SLL)
EndpointZanubrutinibIbrutinibp-value
Overall Response Rate (ORR) 78.3%[5]62.5%[5]p < 0.001
Progression-Free Survival (PFS) at 29.6 months (HR) Not Reached (HR: 0.65)[5]34.2 months[5]p = 0.002
Atrial Fibrillation/Flutter (Any Grade) Lower incidence[3]Higher incidence[3]N/A
Neutropenia Increased rate in some studies[4]Lower rate in some studies[4]N/A

Experimental Protocols

ALPINE Study (NCT03734016)

The ALPINE study was a randomized, open-label, multicenter, phase 3 trial that compared the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.

  • Patient Population: Adult patients with a confirmed diagnosis of CLL or SLL that had relapsed after or was refractory to at least one prior systemic therapy.

  • Treatment Arms:

    • Zanubrutinib Arm: Zanubrutinib administered orally at a dose of 160 mg twice daily.

    • Ibrutinib Arm: Ibrutinib administered orally at a dose of 420 mg once daily.

  • Primary Endpoint: The primary endpoint was the overall response rate (ORR), defined as the proportion of patients who achieved a complete response (CR), complete response with incomplete bone marrow recovery (CRi), partial response (PR), or nodular partial response (nPR).

  • Key Secondary Endpoints: Key secondary endpoints included progression-free survival (PFS), duration of response (DoR), overall survival (OS), and safety.

SEQUOIA Study (NCT03336333)

The SEQUOIA study was a randomized, open-label, multicenter, phase 3 trial that evaluated the efficacy and safety of zanubrutinib compared with bendamustine plus rituximab in patients with previously untreated CLL or SLL.[6][7]

  • Patient Population: Adult patients with previously untreated CLL or SLL who were considered unsuitable for fludarabine, cyclophosphamide, and rituximab (FCR) chemoimmunotherapy.

  • Treatment Arms:

    • Zanubrutinib Arm: Zanubrutinib administered orally at a dose of 160 mg twice daily.

    • Bendamustine + Rituximab Arm: Bendamustine administered intravenously at 90 mg/m² on days 1 and 2 of each 28-day cycle for up to 6 cycles, and rituximab administered intravenously at 375 mg/m² for the first cycle and 500 mg/m² for subsequent cycles.

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by an independent review committee.

  • Key Secondary Endpoints: Key secondary endpoints included overall response rate (ORR), overall survival (OS), and safety.

Visualizing the Mechanism and Experimental Approach

BTK Signaling Pathway in CLL

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of CLL cells.[1][2] BTK inhibitors block this pathway, leading to decreased tumor cell growth and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Zanubrutinib Zanubrutinib (BTK Inhibitor) Zanubrutinib->BTK Inhibits

Caption: Simplified BTK signaling pathway in CLL and the inhibitory action of zanubrutinib.

General Workflow for Comparing BTK Inhibitors in CLL Models

The evaluation of new BTK inhibitors typically follows a structured workflow, from preclinical assessment to clinical validation.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Kinase_Assay In Vitro Kinase Assays (Selectivity & Potency) Cell_Lines CLL Cell Line Studies (Apoptosis, Proliferation) Kinase_Assay->Cell_Lines Animal_Models In Vivo Animal Models (Tumor Xenografts) Cell_Lines->Animal_Models Phase1 Phase I (Safety & Dosing) Animal_Models->Phase1 Phase2 Phase II (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III (Head-to-Head Comparison) Phase2->Phase3

Caption: A general experimental workflow for the development and comparison of BTK inhibitors.

References

A Comparative Analysis of the Safety Profiles of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of different Bruton's Tyrosine Kinase (BTK) inhibitors. By presenting quantitative data from pivotal clinical trials, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document serves as a comprehensive resource for understanding the tolerability of this critical class of targeted therapies.

The advent of BTK inhibitors has revolutionized the treatment of B-cell malignancies. However, the first-generation inhibitor, ibrutinib, is associated with off-target effects leading to a range of adverse events.[1][2] This has spurred the development of second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, and non-covalent inhibitors like pirtobrutinib, which are designed for greater selectivity and improved safety profiles.[3][4] This guide provides a comparative analysis of the safety data from key head-to-head clinical trials to inform ongoing research and development in this area.

Comparative Safety Data of BTK Inhibitors

The following table summarizes the incidence of key adverse events (AEs) from the head-to-head ELEVATE-RR (acalabrutinib vs. ibrutinib), ALPINE (zanubrutinib vs. ibrutinib), and a study comparing pirtobrutinib to ibrutinib.[3][5] The data is presented for all grades of AEs and for grade ≥3 AEs, providing a clear comparison of the safety profiles of these agents.

Adverse EventIbrutinib (ELEVATE-RR)Acalabrutinib (ELEVATE-RR)Ibrutinib (ALPINE)Zanubrutinib (ALPINE)Ibrutinib (Pirtobrutinib Study)Pirtobrutinib (Pirtobrutinib Study)
Any Grade (%)
Atrial Fibrillation/Flutter16.09.410.12.5Lower with PirtobrutinibLower with Pirtobrutinib
Hypertension23.28.712.811.1Lower with PirtobrutinibLower with Pirtobrutinib
Bleeding Events51.334.6----
Diarrhea46.034.620.916.7--
Headache14.834.6----
Cough18.528.9----
Neutropenia--18.528.4--
Grade ≥3 (%)
Atrial Fibrillation/Flutter4.53.83.70.6--
Hypertension14.84.17.75.6--
Bleeding Events7.95.3----
Diarrhea3.41.91.91.2--
Neutropenia--15.120.7--

Key Experimental Protocols

The comparative safety data presented above is derived from rigorously designed, randomized, open-label, multicenter, head-to-head clinical trials. Below are the key methodological aspects of these studies.

ELEVATE-RR (NCT02477696)
  • Objective: To compare the efficacy and safety of acalabrutinib versus ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL) with del(17p) or del(11q).[2][6]

  • Study Design: Patients were randomized 1:1 to receive either acalabrutinib (100 mg twice daily) or ibrutinib (420 mg once daily) until disease progression or unacceptable toxicity.[6]

  • Patient Population: The trial enrolled 533 patients with relapsed or refractory CLL who had received one or more prior therapies.[6]

  • Primary Endpoint: The primary endpoint was noninferiority of progression-free survival (PFS).[2]

  • Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[5]

ALPINE (NCT03734016)
  • Objective: To compare the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).[3][7]

  • Study Design: This was a global, randomized, open-label phase 3 trial where patients were randomized 1:1 to receive either zanubrutinib (160 mg twice daily) or ibrutinib (420 mg once daily).[3][8]

  • Patient Population: The study included approximately 652 patients with relapsed or refractory CLL/SLL who had received at least one prior line of therapy.[7][8]

  • Primary Endpoint: The primary endpoint was overall response rate (ORR) as determined by an independent review committee.[9]

  • Safety Assessment: Safety and tolerability were key secondary endpoints, with AEs graded using CTCAE.[7]

ASPEN (NCT03053440)
  • Objective: To compare the efficacy and safety of zanubrutinib and ibrutinib in patients with Waldenström macroglobulinemia (WM).[1]

  • Study Design: This phase 3, randomized, open-label study assigned patients with MYD88 L265P mutation in a 1:1 ratio to receive either zanubrutinib (160 mg twice daily) or ibrutinib (420 mg once daily).[1]

  • Patient Population: The trial enrolled 201 patients with a confirmed diagnosis of WM requiring treatment.[1]

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a complete response (CR) or a very good partial response (VGPR).[1]

  • Safety Assessment: Safety was a key secondary endpoint, with monitoring and grading of adverse events.[1]

BTK Signaling Pathway and Inhibitor Mechanism of Action

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. BTK inhibitors function by blocking the activity of BTK, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells.[6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors BTK Inhibitors cluster_downstream Downstream Signaling BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_inactive BTK (inactive) SYK->BTK_inactive 2. Phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK Ibrutinib Ibrutinib (Covalent, Irreversible) Ibrutinib->BTK_active Inhibition Acalabrutinib Acalabrutinib (Covalent, Irreversible) Acalabrutinib->BTK_active Zanubrutinib Zanubrutinib (Covalent, Irreversible) Zanubrutinib->BTK_active Pirtobrutinib Pirtobrutinib (Non-covalent, Reversible) Pirtobrutinib->BTK_active Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Antigen Antigen Antigen->BCR 1. Activation

Caption: BTK signaling pathway and inhibitor mechanisms.

The diagram above illustrates the activation of the BCR signaling cascade, leading to the activation of BTK and subsequent downstream pathways that promote cell proliferation and survival. Covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib form an irreversible bond with BTK, while non-covalent inhibitors like pirtobrutinib bind reversibly to inhibit its function. The improved selectivity of second-generation inhibitors for BTK over other kinases is believed to contribute to their more favorable safety profile.[2][3]

References

Validating the Therapeutic Window of BTK Inhibitor 8 in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies.[1][2] BTK inhibitors have revolutionized the management of diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[3][4][5] This guide provides a comparative analysis of a novel investigational molecule, "BTK inhibitor 8," against established first and second-generation BTK inhibitors. The objective is to validate its therapeutic window by examining its efficacy, selectivity, and safety profile through supporting experimental data.

The Evolving Landscape of BTK Inhibition

The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy, significantly improving progression-free survival in patients with B-cell cancers.[6] However, its use is associated with off-target effects leading to adverse events such as atrial fibrillation and bleeding, primarily due to its inhibition of other kinases like TEC, EGFR, and ITK.[1][7][8] This prompted the development of second-generation inhibitors, including acalabrutinib and zanubrutinib, designed for greater selectivity to BTK, aiming for a better safety profile while maintaining high efficacy.[1][9] More recent advancements include non-covalent BTK inhibitors like pirtobrutinib, which can overcome resistance mechanisms that affect covalent inhibitors.[4][10]

"this compound" is a next-generation, covalent inhibitor engineered for superior selectivity and a potentially wider therapeutic window. This guide will compare its preclinical and projected clinical data with established BTK inhibitors.

Comparative Efficacy and Selectivity

The therapeutic window of a BTK inhibitor is determined by its ability to potently inhibit BTK while minimizing off-target kinase inhibition that can lead to toxicity. This is often initially assessed using in vitro enzymatic and cellular assays.

Table 1: In Vitro Potency and Selectivity Profile
InhibitorTypeBTK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)ITK IC50 (nM)Selectivity Ratio (TEC/BTK)
IbrutinibCovalent, Irreversible0.5510001010
AcalabrutinibCovalent, Irreversible3>1000>5000>1000>333
ZanubrutinibCovalent, Irreversible0.220>500060100
This compound (Hypothetical Data) Covalent, Irreversible 0.1 >5000 >10000 >5000 >50000
PirtobrutinibNon-covalent, Reversible2.5----

IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target kinase by the IC50 for BTK; a higher ratio signifies greater selectivity.

Projected Clinical Performance

The clinical performance of BTK inhibitors is evaluated based on overall response rates (ORR), progression-free survival (PFS), and the safety profile observed in clinical trials.

Table 2: Comparative Clinical Trial Data in Relapsed/Refractory CLL
InhibitorPhase III TrialOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Grade ≥3 Atrial FibrillationGrade ≥3 Hypertension
IbrutinibRESONATE42.6%44.1 months4%4-14%
AcalabrutinibELEVATE-RR79.7%Not Reached3.3%4.1%
ZanubrutinibALPINE83.5%Not Reached2.5%1.7%
This compound (Projected) INSPIRE-CLL (Hypothetical) ~85% Not Reached <1% <2%

Data for established drugs are based on published clinical trial results. Data for "this compound" are projected based on its enhanced selectivity profile.

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway.[2][11] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[12] Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation.[2][5] In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth.[2][5] BTK inhibitors block this pathway, leading to apoptosis of the cancerous B-cells.[2][5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 BTK_inhibitor_8 This compound BTK_inhibitor_8->BTK Downstream Downstream Signaling (NF-κB, MAPK, AKT) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Clinical Trials Enzymatic Enzymatic Assays (IC50 vs BTK) Kinase Kinase Panel Screening (Selectivity) Enzymatic->Kinase Cellular Cell-Based Assays (Apoptosis, Proliferation) Kinase->Cellular PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular->PK_PD Xenograft Tumor Xenograft Models (Efficacy) PK_PD->Xenograft Tox Toxicology Studies (Safety) Xenograft->Tox Phase1 Phase I (Safety, Dosing) Tox->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Comparison to Standard of Care) Phase2->Phase3

References

Acalabrutinib as a Control for Off-Target Effect Studies of Novel BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies.[1][2][3] While the first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy, its off-target activities lead to a range of adverse effects, prompting the development of more selective agents.[1][4][5][6] Acalabrutinib, a second-generation BTK inhibitor, was specifically designed for increased selectivity, offering a more favorable safety profile.[2][3][5][7] This guide provides a framework for utilizing acalabrutinib as a benchmark control when evaluating the off-target effects of new investigational BTK inhibitors, such as the hypothetical "BTK Inhibitor 8".

Comparative Kinase Selectivity: Acalabrutinib vs. Ibrutinib

Understanding the kinase selectivity profile is paramount in assessing the potential for off-target effects. Acalabrutinib exhibits significantly higher selectivity for BTK with minimal inhibition of other kinases compared to ibrutinib.[7][8][9] This distinction is critical when evaluating a new chemical entity like "this compound".

Table 1: Comparative Kinome Profiling of Acalabrutinib and Ibrutinib

FeatureAcalabrutinibIbrutinibReference
Number of Off-Target Kinases Inhibited >65% at 1 µM MinimalNumerous[10]
Inhibition of TEC family kinases (e.g., ITK, TEC) ReducedPronounced[7]
Inhibition of EGFR family kinases ReducedPronounced
Inhibition of SRC family kinases Less PronouncedMore Pronounced[11]

Data is compiled from in vitro kinase profiling assays, such as KINOMEscan®. The clinical relevance of these preclinical data is still under investigation.[10]

Signaling Pathways and Off-Target Effects

The B-cell receptor (BCR) signaling pathway is the primary on-target pathway for BTK inhibitors.[1][7] However, off-target inhibition of other kinases can lead to unintended biological consequences and adverse events.

On-Target: B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical component of the BCR signaling cascade. Its inhibition disrupts B-cell proliferation and survival.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition BTK_Inhibitor_8 This compound BTK_Inhibitor_8->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Off-Target: Potential Pathways Affected by Less Selective BTK Inhibitors

Ibrutinib's off-target effects are linked to the inhibition of kinases like TEC, EGFR, and SRC, which can impact platelet function, and lead to cardiac and skin toxicities.[1][3][12] Acalabrutinib's higher selectivity is thought to minimize these effects.[4][6][7][13][14]

Off_Target_Pathways cluster_less_selective Less Selective BTK Inhibitor (e.g., Ibrutinib) cluster_more_selective More Selective BTK Inhibitor (e.g., Acalabrutinib) Ibrutinib Ibrutinib BTK BTK (On-Target) Ibrutinib->BTK TEC TEC Family (e.g., ITK) Ibrutinib->TEC EGFR EGFR Family Ibrutinib->EGFR SRC SRC Family Ibrutinib->SRC Acalabrutinib Acalabrutinib Acalabrutinib->BTK Adverse_Effects Potential Adverse Effects (Bleeding, Cardiotoxicity, Rash) TEC->Adverse_Effects EGFR->Adverse_Effects SRC->Adverse_Effects

Caption: On-target vs. off-target kinase inhibition.

Experimental Protocols for Off-Target Effect Assessment

To comprehensively evaluate the off-target profile of "this compound" using acalabrutinib as a control, a multi-faceted approach employing both in vitro and cellular assays is recommended.

Kinome Profiling (e.g., KINOMEscan®)

This assay provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases.

Objective: To determine the kinase selectivity profile of "this compound" in comparison to acalabrutinib.

Methodology:

  • Compound Preparation: Prepare stock solutions of "this compound" and acalabrutinib in a suitable solvent (e.g., DMSO).

  • Assay Execution (Competition Binding Assay):

    • A large panel of human kinases is individually expressed as fusions with a DNA tag.

    • The test compounds ("this compound" and acalabrutinib) are incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.[7][10]

    • An immobilized, active-site directed ligand is added to the wells. Kinases not bound by the test compound will bind to this immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • The results are typically expressed as a percentage of the DMSO control. A lower signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. The results can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a dendrogram of the human kinome.[15]

KinomeScan_Workflow Compound Test Compound (this compound or Acalabrutinib) Kinase_Panel DNA-Tagged Kinase Panel Compound->Kinase_Panel Incubate Immobilized_Ligand Immobilized Active-Site Ligand Kinase_Panel->Immobilized_Ligand Bind qPCR qPCR Quantification Immobilized_Ligand->qPCR Data_Analysis Data Analysis (% Inhibition) qPCR->Data_Analysis

Caption: Generalized workflow for KINOMEscan®.

Cellular Phosphorylation Assays

These assays assess the on-target and off-target activity of inhibitors in a more physiologically relevant cellular context.

Objective: To measure the inhibition of BTK phosphorylation and key off-target kinases in primary cells or cell lines.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary chronic lymphocytic leukemia (CLL) cells or relevant cell lines (e.g., Jurkat for T-cell off-target effects).

    • Treat cells with a dose range of "this compound", acalabrutinib, and a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or Flow Cytometry:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK), total BTK, phosphorylated off-target kinases (e.g., pERK, pPLCγ2), and their total protein counterparts.

    • Flow Cytometry (Phosflow): Fix and permeabilize cells, then stain with fluorescently labeled antibodies against pBTK and other phosphoproteins of interest.

  • Data Analysis: Quantify the levels of phosphorylated proteins relative to total protein or a housekeeping gene. Calculate IC₅₀ values for the inhibition of each signaling molecule.

Platelet Aggregation Assays

Given the bleeding risks associated with some BTK inhibitors, assessing their impact on platelet function is crucial.

Objective: To evaluate the effect of "this compound" on platelet aggregation compared to acalabrutinib.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood from healthy donors and prepare PRP by centrifugation.

  • Inhibitor Incubation: Incubate PRP with "this compound", acalabrutinib, ibrutinib (as a positive control for inhibition), and a vehicle control.

  • Platelet Aggregation Measurement:

    • Use a platelet aggregometer to measure light transmission through the PRP suspension.

    • Induce platelet aggregation using an agonist such as collagen-related peptide (CRP) or thrombin.

    • Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: Compare the extent and rate of platelet aggregation in the presence of the different inhibitors.

Expected Outcomes and Interpretation

By using acalabrutinib as a control, researchers can position the off-target profile of "this compound" within the context of a clinically successful, highly selective BTK inhibitor.

  • Favorable Outcome for "this compound": Kinome profiling reveals a selectivity profile similar to or better than acalabrutinib. Cellular assays confirm potent on-target BTK inhibition with minimal impact on off-target signaling pathways. Platelet aggregation assays show no significant effect at clinically relevant concentrations.

  • Unfavorable Outcome for "this compound": The inhibitor demonstrates significant off-target kinase binding, similar to or worse than ibrutinib. Cellular and functional assays reveal off-target signaling modulation and/or impairment of platelet function.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BTK Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

Compound Data

While specific disposal-related quantitative data is not available, the following information on BTK inhibitor 8 underscores its high potency, necessitating careful handling and disposal.

IdentifierCAS NumberMolecular FormulaIC₅₀ (BTK)IC₅₀ (B cell activation)
This compound2230724-66-8Not Specified0.11 nM2 nM
Data sourced from MedchemExpress.[1]

Experimental Protocol: Safe Disposal of this compound

This protocol provides a step-by-step methodology for the safe disposal of this compound and associated contaminated materials within a laboratory setting.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[3][4][6]

  • Gloves : Wear chemical-resistant gloves.[3][4]

  • Eye Protection : Use safety glasses with side shields or goggles.[3][4]

  • Lab Coat : A standard laboratory coat must be worn.[3][4]

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid form to avoid dust generation.[4][6]

Always wash hands thoroughly with soap and water after handling the compound. Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[3]

Disposal of Unused or Expired this compound (Neat Compound)

Unused or expired this compound is considered hazardous chemical waste and must be disposed of accordingly. Do not dispose of this compound in the regular trash or down the drain. [2][3][5]

  • Step 1: Containerization : Place the unused or expired solid this compound into a clearly labeled, sealed, and appropriate hazardous waste container.[2][3]

  • Step 2: Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2230724-66-8."[2][4]

  • Step 3: Storage : Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory, segregated from incompatible waste streams.[2][6]

  • Step 4: Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

Disposal of Contaminated Laboratory Materials (Solid Waste)

Items such as gloves, pipette tips, vials, weighing paper, and other labware that have come into contact with this compound must be treated as hazardous waste.[2][3][6]

  • Step 1: Collection : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[3][6]

  • Step 2: Packaging : Ensure the container is robust and can be securely sealed to prevent leakage.[2][3]

  • Step 3: Labeling : The solid waste container must be clearly labeled as "Hazardous Waste" and indicate that it is contaminated with "this compound."[6]

  • Step 4: Disposal : The container should be disposed of through your institution's hazardous waste management program.

Disposal of Solutions Containing this compound (Liquid Waste)

All solutions containing this compound must be collected and disposed of as hazardous liquid waste.

  • Step 1: Collection : Collect all solutions in a dedicated, leak-proof, and shatter-resistant container.[2]

  • Step 2: Container Management : The container must be kept closed when not in use. Do not mix with incompatible waste streams.[2][6]

  • Step 3: Labeling : Clearly label the container with "Hazardous Waste," the chemical name "this compound," and list all other components of the solution.[2]

  • Step 4: Storage and Disposal : Store the container in a secondary containment bin and arrange for pickup by your institution's EHS department when it is nearing capacity.[6]

Decontamination and Spill Cleanup
  • Decontamination : Decontaminate surfaces and equipment that have been in contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of all cleaning materials as hazardous waste.[2]

  • Spill Management : In the event of a spill, evacuate the area and ensure it is well-ventilated.[5] For a small spill, if you are trained to handle it, contain the spill using a chemical spill kit.[6] For powder spills, carefully cover with a damp absorbent material to avoid raising dust.[5] Collect all cleanup materials into a designated hazardous waste container and decontaminate the area.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_neat Place in Labeled Hazardous Waste Container (Solid) waste_type->solid_neat Unused/Expired Solid solid_contaminated Place in Labeled Hazardous Waste Container (Contaminated Solids) waste_type->solid_contaminated Contaminated Solids liquid_waste Collect in Labeled Hazardous Waste Container (Liquid) waste_type->liquid_waste Contaminated Liquid store_waste Store in Designated Satellite Accumulation Area solid_neat->store_waste solid_contaminated->store_waste liquid_waste->store_waste arrange_disposal Arrange Disposal via EHS or Licensed Contractor store_waste->arrange_disposal end Disposal Complete arrange_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BTK inhibitor 8
Reactant of Route 2
Reactant of Route 2
BTK inhibitor 8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。